5-Bromo-6-methoxy-1H-benzo[d]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-5-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAJXZAAZDCTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682061 | |
| Record name | 6-Bromo-5-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-65-6 | |
| Record name | 6-Bromo-5-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-6-methoxy-1H-benzo[d]imidazole: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 5-Bromo-6-methoxy-1H-benzo[d]imidazole. We will delve into its core chemical and physical properties, provide validated synthetic protocols, explore its reactivity, and discuss its potential as a versatile building block in drug discovery and materials science. This document is intended to serve as a practical resource for researchers aiming to leverage this molecule's unique characteristics for the development of novel chemical entities.
Core Molecular Properties
This compound is a halogenated and alkoxy-substituted aromatic heterocycle. The strategic placement of the bromo and methoxy groups on the benzene ring, combined with the inherent properties of the imidazole nucleus, creates a molecule with significant potential for synthetic diversification and biological interaction.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1008361-65-6 | [4][5] |
| Chemical Formula | C₈H₇BrN₂O | [4] |
| Molecular Weight | 227.06 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from analogs |
| PubChem CID | 53216933 | [4] |
| SMILES | COC1=C(C=C2N=CNC2=C1)Br | [6] (analog) |
| InChI Key | Inferred from structure |
Note: Experimental data such as melting point and solubility are not widely reported and should be determined empirically.
Spectroscopic Profile (Predicted)
While a dedicated public spectral database for this specific compound is limited, its structure allows for a reliable prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.[7][8]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.5 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the imidazole ring.
-
δ ~8.2 ppm (s, 1H): A singlet for the C2-H proton of the imidazole ring.
-
δ ~7.7 ppm (s, 1H): A singlet for the aromatic C4-H proton.
-
δ ~7.3 ppm (s, 1H): A singlet for the aromatic C7-H proton.
-
δ ~3.9 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~150-155 ppm: Quaternary carbon C6 (attached to -OCH₃).
-
δ ~140-145 ppm: C2 carbon of the imidazole ring.
-
δ ~135-140 ppm: Quaternary carbons C3a and C7a.
-
δ ~110-120 ppm: Aromatic carbons C4, C7.
-
δ ~105-115 ppm: Quaternary carbon C5 (attached to -Br).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).[9]
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peaks at m/z 227 and 229 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
-
Synthesis and Reactivity
The synthesis of substituted benzimidazoles is a well-established field in organic chemistry, offering several reliable pathways to the target molecule.[10]
Proposed Synthetic Pathway
The most direct and logical synthesis of this compound involves the cyclocondensation of a substituted o-phenylenediamine with a one-carbon electrophile. The key precursor, 4-bromo-5-methoxy-1,2-phenylenediamine , can be synthesized from commercially available starting materials.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. americanelements.com [americanelements.com]
- 5. 1008361-65-6|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 5-Bromo-6-methoxy-1H-benzo[d]imidazole: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-6-methoxy-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes based on established benzimidazole chemistry, and discuss its potential applications in drug discovery, particularly in the context of kinase and topoisomerase inhibition. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs to provide a robust and insightful resource for researchers in the field.
Core Compound Identity: Structure and Nomenclature
This compound is a substituted benzimidazole, a class of bicyclic heterocyclic aromatic organic compounds. The core benzimidazole structure, consisting of a fusion of benzene and imidazole rings, is a prevalent scaffold in numerous pharmacologically active molecules.[1][2][3] The specific substitutions of a bromine atom at the 5-position and a methoxy group at the 6-position are expected to modulate the compound's physicochemical properties and biological activity.
IUPAC Name: this compound
Chemical Formula: C₈H₇BrN₂O[4]
Molecular Weight: 227.06 g/mol [4]
CAS Number: 1008361-65-6[4]
PubChem CID: 53216933[4]
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the benzimidazole ring system follows standard IUPAC conventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
An In-Depth Technical Guide to 5-Bromo-6-methoxy-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Potential of 5-Bromo-6-methoxy-1H-benzo[d]imidazole
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Consequently, benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and antihypertensive (telmisartan) treatments.[2][3][6] The versatility of the benzimidazole core stems from its amphoteric nature and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.
This guide focuses on a specific, promising derivative: This compound (CAS Number: 1008361-65-6). The strategic placement of a bromine atom and a methoxy group on the benzene ring introduces unique electronic and steric features. The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[9] The electron-donating methoxy group at the 6-position can modulate the electron density of the ring system, potentially influencing its binding affinity to biological targets and its metabolic stability. This combination of functionalities makes this compound a highly attractive building block for the synthesis of novel bioactive molecules in drug discovery programs.[10]
Physicochemical Properties and Data
While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized from available supplier information and predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1008361-65-6 | [11][12][13][14][15][16][17] |
| Molecular Formula | C₈H₇BrN₂O | [12][13][16] |
| Molecular Weight | 227.06 g/mol | [12][16] |
| Appearance | Likely an off-white to light brown solid | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Sealed in dry, room temperature conditions is recommended. | [12][16] |
| SMILES | COC1=C(C=C2C(=C1)N=CN2)Br | [12][16] |
| InChI Key | BAAJXZAAZDCTGW-UHFFFAOYSA-N | [16] |
Synthesis and Reaction Mechanisms
The synthesis of benzimidazole derivatives is well-established in the chemical literature.[1][2][3][18][19] A common and efficient method involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative).[1][19] For the synthesis of this compound, a plausible and robust synthetic route would start from 4-bromo-5-methoxy-1,2-phenylenediamine and formic acid.
Proposed Synthetic Protocol
This protocol is based on well-established procedures for benzimidazole synthesis, such as the Phillips condensation.
Step 1: Synthesis of 4-Bromo-5-methoxy-1,2-phenylenediamine (Intermediate)
The starting material, 4-bromo-5-methoxy-1,2-phenylenediamine, can be prepared from commercially available precursors through standard aromatic substitution and reduction reactions.
Step 2: Cyclization to form this compound
-
Materials:
-
4-Bromo-5-methoxy-1,2-phenylenediamine
-
Formic acid (or trimethyl orthoformate as a milder alternative)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-5-methoxy-1,2-phenylenediamine in an excess of formic acid.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
-
Reaction Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by the benzimidazole core and its substituents.
-
The Benzimidazole Core: The imidazole portion contains both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen atom, allowing for both N-alkylation and salt formation.
-
The Bromo Substituent: The bromine atom at the 5-position is a key site for derivatization. It is amenable to various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
The Methoxy Substituent: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding phenol, opening another avenue for derivatization.
Derivatization Pathway Diagram
Caption: Key derivatization pathways for this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Given the extensive biological activities of the benzimidazole scaffold, this compound is a valuable starting point for developing novel therapeutic agents.[1][4][5][6][7][8]
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerase, disruption of microtubule polymerization, and kinase inhibition.[6][10][19][20][21] The ability to use the bromo group for Suzuki or other cross-coupling reactions allows for the synthesis of complex molecules that can be screened for activity against a wide range of cancer cell lines.
-
Antimicrobial and Antiviral Agents: The benzimidazole core is present in several antimicrobial and antiviral drugs.[1][3][7] Derivatives of this compound could be synthesized and evaluated for their efficacy against various pathogens.
-
Kinase Inhibitors: Substituted benzimidazoles have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[10] The title compound provides a scaffold to build libraries of potential kinase inhibitors for screening.
-
Proton Pump Inhibitors: The benzimidazole backbone is central to proton pump inhibitors used to treat acid-reflux disorders.[2][6] Novel derivatives could be explored for improved efficacy or pharmacokinetic profiles.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.[15] A comprehensive Safety Data Sheet (SDS) should be consulted before use.[22] General precautions include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a dry and cool place.
Conclusion
This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. While specific literature on this compound is limited, its structural features, combined with the well-documented chemistry of benzimidazoles, provide a clear roadmap for its utilization. Its versatility in derivatization, particularly through cross-coupling reactions at the bromine position, makes it an invaluable tool for the synthesis of novel compounds with a wide range of potential therapeutic applications. Researchers in drug discovery and development will find this compound to be a valuable addition to their molecular toolbox.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. researchgate.net [researchgate.net]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. aoen.lookchem.com [aoen.lookchem.com]
- 12. 1008361-65-6|this compound|BLD Pharm [bldpharm.com]
- 13. americanelements.com [americanelements.com]
- 14. CAS:1008361-65-6, 5-溴-6-(甲氧基)-1H-苯并[d]咪唑-毕得医药 [bidepharm.com]
- 15. chemscene.com [chemscene.com]
- 16. This compound [acrospharma.co.kr]
- 17. 1008361-65-6 | CAS DataBase [m.chemicalbook.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Characterization of 5-Bromo-6-methoxy-1H-benzo[d]imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-Bromo-6-methoxy-1H-benzo[d]imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The insights provided herein are synthesized from established spectroscopic principles and comparative analysis with structurally related benzimidazole derivatives, offering a robust framework for the structural elucidation of this compound.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Accurate structural confirmation is a critical prerequisite for any further investigation or application of this molecule. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically dissect the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound, explaining the rationale behind the predicted spectral features.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the substituted benzene ring and the imidazole moiety, give rise to a distinct spectroscopic fingerprint. The bromine and methoxy substituents exert significant electronic effects, influencing the chemical shifts of nearby protons and carbons in the NMR spectra. The overall molecular weight and fragmentation patterns are determined by the elemental composition and bond strengths, which are elucidated by mass spectrometry. The vibrational modes of the functional groups are probed by infrared spectroscopy.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known effects of substituents on the benzimidazole core.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a benzimidazole derivative provides a wealth of information about its molecular structure, with key features to analyze including chemical shifts (δ), coupling constants (J), and signal integration.[1] In deuterated dimethyl sulfoxide (DMSO-d₆), the proton attached to the nitrogen atom of the imidazole ring typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm.[1] The protons on the benzene ring of the benzimidazole core typically resonate in the aromatic region, between 7.0 and 8.3 ppm.[1]
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~12.5 | br s |
| H-2 | ~8.2 | s |
| H-4 | ~7.8 | s |
| H-7 | ~7.3 | s |
| OCH₃ | ~3.9 | s |
Interpretation:
-
N-H Proton: The deshielded nature of the N-H proton, appearing as a broad singlet, is a characteristic feature of benzimidazoles and is due to the acidic nature of this proton and potential hydrogen bonding.
-
H-2 Proton: The proton at the 2-position of the imidazole ring is expected to be a singlet and significantly downfield due to the electron-withdrawing effect of the two adjacent nitrogen atoms.
-
Aromatic Protons (H-4 and H-7): The protons on the benzene ring, H-4 and H-7, are expected to appear as singlets due to the substitution pattern. The electron-donating methoxy group at position 6 would shield the adjacent H-7, causing it to appear at a relatively upfield chemical shift compared to the H-4 proton, which is influenced by the electron-withdrawing bromine atom at position 5.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at a characteristic chemical shift of around 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-3a | ~135 |
| C-4 | ~118 |
| C-5 | ~115 |
| C-6 | ~150 |
| C-7 | ~100 |
| C-7a | ~138 |
| OCH₃ | ~56 |
Interpretation:
-
C-2: This carbon, situated between two nitrogen atoms, is significantly deshielded and appears at a low field.
-
C-5 and C-6: The carbon bearing the bromine atom (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group (C-6) will be significantly deshielded due to the oxygen's electron-withdrawing inductive effect.
-
C-4 and C-7: The chemical shifts of these carbons are influenced by the substituents at the adjacent positions. C-7, being ortho to the electron-donating methoxy group, is expected to be more shielded (appear at a higher field) than C-4, which is ortho to the electron-withdrawing bromine atom.
-
Bridgehead Carbons (C-3a and C-7a): These carbons of the fused ring system have characteristic chemical shifts in the aromatic region.
-
Methoxy Carbon: The carbon of the methoxy group will appear at a typical upfield chemical shift of around 56 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features. For this compound, the presence of bromine is expected to produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion |
| 226/228 | [M]⁺ |
| 211/213 | [M - CH₃]⁺ |
| 183/185 | [M - CH₃ - CO]⁺ |
| 104 | [C₇H₄N₂]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 226 and 228 with approximately equal intensity, confirming the presence of one bromine atom.
-
Fragmentation Pattern: The fragmentation of benzimidazoles often involves the loss of small, stable molecules.[2][3][4] A common fragmentation pathway for this compound is the loss of a methyl radical from the methoxy group to form the [M - CH₃]⁺ ion. Subsequent loss of carbon monoxide (CO) can also be observed. The benzimidazole ring itself is relatively stable, and its fragmentation can lead to the formation of characteristic ions.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to the N-H, C-H, C=N, C=C, and C-O bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 (broad) | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch (OCH₃) |
| ~1620 | C=N stretch (imidazole) |
| 1450-1600 | C=C stretch (aromatic) |
| 1200-1300 | C-O stretch (aryl ether) |
| 1000-1100 | C-O stretch (aryl ether) |
| ~550-650 | C-Br stretch |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration in the imidazole ring, with the broadening due to hydrogen bonding.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methoxy group will appear between 2850 and 2960 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds of the aromatic system will give rise to a series of bands in the 1450-1620 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibrations of the aryl ether (methoxy group) are expected to show two characteristic bands, an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 550 and 650 cm⁻¹.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT can be used to aid in the assignment of carbon signals.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Infrared Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic data presented in this guide, derived from established principles and comparative analysis, provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra offer a detailed fingerprint of the molecule, enabling researchers to confidently identify and characterize this important benzimidazole derivative. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data.
References
Unlocking the Therapeutic Potential of 5-Bromo-6-methoxy-1H-benzo[d]imidazole: A Technical Guide to Target Identification and Validation
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, 5-Bromo-6-methoxy-1H-benzo[d]imidazole, outlining a comprehensive strategy for the identification and validation of its potential therapeutic targets. Capitalizing on the known biological activities of structurally related benzimidazoles, we delineate a rational, multi-pronged approach for researchers and drug development professionals. This guide provides not only a theoretical framework for target exploration but also detailed, field-proven experimental protocols to empower scientific inquiry and accelerate the discovery of novel therapeutic applications for this promising compound.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore that has captured the attention of medicinal chemists for its broad spectrum of biological activities.[2][4] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1][4] Derivatives of benzimidazole have been successfully developed into drugs for a variety of indications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3][5]
The therapeutic diversity of benzimidazoles stems from their ability to engage with numerous biological targets. Substitutions at various positions on the benzimidazole ring system can significantly modulate their pharmacological profiles. The subject of this guide, this compound, possesses a unique substitution pattern with a bromine atom and a methoxy group, which are expected to influence its electronic properties, lipophilicity, and potential for specific interactions with protein targets. While direct biological data on this specific compound is limited, the known activities of other brominated and methoxy-substituted benzimidazoles provide a strong foundation for hypothesizing its potential therapeutic targets.
Hypothesized Therapeutic Target Classes
Based on the established pharmacology of the broader benzimidazole class, particularly those with halogen and methoxy substitutions, we can logically infer several potential target classes for this compound.
Protein Kinases
A significant number of benzimidazole derivatives have been identified as potent protein kinase inhibitors.[6] The dysregulation of protein kinase activity is a hallmark of many diseases, especially cancer. The ATP-binding pocket of many kinases is a common target for small molecule inhibitors, and the benzimidazole scaffold can be readily modified to achieve high affinity and selectivity.
Causality for Exploration: The bromine atom at the 5-position can form halogen bonds with the kinase hinge region, a common interaction motif for kinase inhibitors. The methoxy group at the 6-position can be oriented to occupy a hydrophobic pocket, further enhancing binding affinity. Several bromo-substituted benzimidazoles have shown inhibitory activity against kinases like EGFR, HER2, CDK2, and Aurora Kinase C.[6]
Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Certain benzimidazole derivatives have been shown to act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[7][8]
Causality for Exploration: The planar benzimidazole ring system can intercalate into the DNA-topoisomerase complex, stabilizing the cleavage complex and preventing DNA re-ligation. The substituents on the ring can further modulate this interaction. For instance, some 1H-benzo[d]imidazole derivatives have been shown to inhibit human topoisomerase I.[7]
Fatty Acid Synthase (FASN)
Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells to meet the high metabolic demands of rapid proliferation. Inhibition of FASN has emerged as a promising strategy for cancer therapy. Recently, novel 1H-benzo[d]imidazole derivatives have been identified as FASN inhibitors.[9]
Causality for Exploration: The structural features of this compound may allow it to bind to the active site or an allosteric site of FASN, disrupting its enzymatic activity. The lipophilic nature of the compound could facilitate its interaction with the enzyme's substrate-binding pockets.
A Strategic Workflow for Target Identification and Validation
To systematically investigate the therapeutic targets of this compound, a multi-step, integrated approach is recommended. This workflow combines unbiased, discovery-based methods with focused, hypothesis-driven validation studies.
Caption: A strategic workflow for identifying and validating therapeutic targets.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Affinity Chromatography for Target Identification
Affinity chromatography is a powerful technique to isolate potential protein targets from a complex biological mixture based on their specific binding to the immobilized small molecule.[10][11][12][13]
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached at a position that does not interfere with the anticipated protein binding.
-
Couple the derivatized compound to activated agarose beads according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker and quenching agents but without the compound.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to other benzimidazole derivatives) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the control.
-
Identify the proteins by mass spectrometry (LC-MS/MS).
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of the compound against a panel of protein kinases.[14][15]
Materials:
-
Purified recombinant kinases of interest
-
Specific peptide substrates for each kinase
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the compound in 100% DMSO.
-
Perform serial dilutions of the compound in the assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compound or vehicle control.
-
Add the kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Inhibitory Profile of a Hypothetical Benzimidazole Derivative (Data for Illustrative Purposes)
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 120 |
| Kinase C | >10,000 |
| Kinase D | 850 |
Protocol 3: Cell Viability Assay (MTT/XTT)
Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[16][17][18] The MTT and XTT assays measure the metabolic activity of cells, which is an indicator of cell viability.[16]
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT/XTT Addition and Incubation:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[17]
-
For XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a typical cell viability assay (MTT/XTT).
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the potential for significant therapeutic applications. This guide provides a robust and scientifically grounded framework for elucidating its mechanism of action through a systematic process of target identification and validation. By leveraging the established pharmacology of the benzimidazole class and employing the detailed experimental protocols herein, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this compound. The journey from a novel compound to a life-saving therapy is arduous, but it begins with a clear and logical scientific strategy.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
The Multi-Faceted Assault on Cancer: Elucidating the Mechanisms of Action of Substituted Benzimidazole Scaffolds
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The benzimidazole core represents a "privileged scaffold" in medicinal chemistry, structurally mimicking natural purine nucleotides and enabling it to interact with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the mechanisms of action employed by substituted benzimidazole derivatives, with a particular focus on halogenated and methoxy-substituted analogs, in inducing cancer cell death. While direct, extensive research on the specific molecule 5-Bromo-6-methoxy-1H-benzo[d]imidazole is limited in publicly available literature, a wealth of data on structurally related compounds allows for a comprehensive understanding of the class's anticancer potential. This document synthesizes findings on how these derivatives disrupt critical cellular machinery, from microtubule dynamics to key signaling cascades, leading to cell cycle arrest and apoptosis. We will detail the underlying causality behind these mechanisms, provide validated experimental protocols for their investigation, and present key data to inform future research and development.
Part 1: The Benzimidazole Core - A Foundation for Diverse Anticancer Activity
The versatility of the benzimidazole scaffold is its greatest asset in anticancer drug design. Its ability to act as both a hydrogen bond donor and acceptor, combined with the relative ease of substitution at various positions, allows for the fine-tuning of its pharmacological properties.[2] Bromo- and methoxy-substitutions, in particular, have been shown to significantly influence lipophilicity, target binding affinity, and metabolic stability, often enhancing cytotoxic potential.[3][4]
The anticancer effects of benzimidazole derivatives are not confined to a single mode of action; instead, they launch a multi-pronged attack on malignant cells, making them potent candidates for overcoming drug resistance.[5][6] The primary mechanisms, which will be explored in detail, include:
-
Microtubule Destabilization: Leading to mitotic catastrophe.
-
Inhibition of Pro-Survival Signaling: Targeting key kinases and pathways.
-
DNA Damage and Repair Inhibition: Interacting directly with DNA or inhibiting crucial enzymes like topoisomerases.
-
Induction of Programmed Cell Death (Apoptosis): Activating intrinsic and extrinsic pathways.
Logical Workflow for Investigating a Novel Benzimidazole Derivative
The following diagram illustrates a standard, high-level workflow for the preclinical evaluation of a newly synthesized benzimidazole compound. This self-validating system ensures a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Caption: High-level workflow for preclinical evaluation of benzimidazole anticancer candidates.
Part 2: Core Mechanism 1 - Microtubule Disruption and Mitotic Arrest
One of the most well-documented mechanisms for benzimidazole derivatives is the inhibition of tubulin polymerization.[7] Microtubules are essential for forming the mitotic spindle, the cellular machine responsible for segregating chromosomes during cell division. By interfering with this process, these compounds preferentially kill rapidly dividing cancer cells.[8]
Causality: Disruption of microtubule dynamics triggers the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle.[6] Prolonged mitotic arrest inevitably leads to "mitotic catastrophe," a form of cell death, or apoptosis.[8] Several anthelmintic benzimidazoles, such as mebendazole and albendazole, have been repurposed for cancer therapy precisely because of this microtubule-targeting activity.[7][9]
A derivative identified as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to be a potent microtubule targeting agent, inducing mitotic arrest and subsequent cell death in breast cancer cells.[1][8]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the phase of the cell cycle at which a compound arrests cell growth.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density of 2-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with the benzimidazole derivative at its IC₅₀ concentration and 2x IC₅₀ concentration for 24 hours. Include a vehicle-treated control (e.g., 0.1% DMSO).
-
Cell Harvesting: Aspirate the media and wash cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M peak compared to the control indicates mitotic arrest.[10][11]
Part 3: Core Mechanism 2 - Inhibition of Key Signaling Pathways
Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Benzimidazole derivatives have been designed to inhibit numerous key players in these pathways.
A. Kinase Inhibition
Protein kinases are crucial signal transducers and are among the most promising targets for cancer therapy.[12] Halogenated benzimidazole derivatives have shown potent inhibitory activity against a range of kinases critical for cancer progression.[3]
-
EGFR, HER2, CDK2, AURKC, mTOR: A series of halogenated 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids demonstrated potent, multi-kinase inhibitory activity. Specifically, compounds 6h and 6i from this series showed significant inhibition of EGFR, HER2, and CDK2, with IC₅₀ values comparable to or better than established drugs.[13][14]
-
PIM-1 and CK2: Tetrabrominated benzimidazole derivatives have been shown to induce apoptosis through the inhibition of PIM-1 and CK2 kinases, which are involved in cell survival and proliferation.[15][16]
B. PI3K/Akt Pathway Inhibition
The PI3K/Akt pathway is a central node for cell proliferation, survival, and metabolism and is frequently dysregulated in cancer.[17] Some benzimidazole derivatives can inhibit PI3K, preventing the downstream phosphorylation and activation of Akt. This leads to the suppression of survival signals and the induction of apoptosis.[17]
The diagram below illustrates the inhibitory action of benzimidazole derivatives on this critical pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
Part 4: Core Mechanism 3 - DNA Interaction and Topoisomerase Inhibition
The structural similarity of the benzimidazole core to purine nucleosides allows certain derivatives to interact directly with DNA or with enzymes that process DNA.[2]
-
DNA Minor Groove Binding: Some bis-benzimidazole derivatives are known DNA minor groove-binding ligands. This interaction can interfere with the processes of replication and transcription, ultimately halting cell proliferation.[18]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Their inhibition leads to irreparable DNA strand breaks. A novel series of 1H-benzo[d]imidazoles (BBZs) were found to inhibit human topoisomerase I (Hu Topo I). Compound 12b from this series, which features an electron-withdrawing CF₃ group, inhibited Hu Topo I with an IC₅₀ of 16 μM and caused significant G2/M arrest, indicative of DNA damage.[11][18]
Part 5: Convergence on Apoptosis and Cell Cycle Arrest
Regardless of the initial trigger—be it mitotic arrest, kinase inhibition, or DNA damage—the ultimate fate of a cancer cell treated with an effective benzimidazole derivative is often apoptosis and cell cycle arrest.
A. Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death essential for eliminating damaged cells. Benzimidazole compounds can trigger this process through multiple avenues:
-
Mitochondrial (Intrinsic) Pathway: Many derivatives induce the intrinsic apoptotic pathway. For instance, a tetrabrominated benzimidazole was shown to induce the mitochondrial pathway in leukemia cells, a process often involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13][15]
-
Caspase Activation: The execution phase of apoptosis is carried out by caspases. Treatment with effective benzimidazoles leads to the cleavage and activation of executioner caspases like caspase-3.[6][13]
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed and treat cells with the test compound as described in the cell cycle protocol.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
B. Cell Cycle Arrest
As previously mentioned, cell cycle arrest is a common outcome of benzimidazole treatment. The specific phase of arrest provides clues to the compound's mechanism of action.
-
G2/M Arrest: Frequently observed with microtubule inhibitors and DNA-damaging agents.[1][10][11]
-
S-Phase Arrest: Can indicate interference with DNA replication.[19]
-
G1 Arrest: May result from the inhibition of signaling pathways required for entry into the S phase.[19]
Summary of Cytotoxic Activity of Selected Benzimidazole Derivatives
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for various substituted benzimidazole derivatives against different cancer cell lines, illustrating the potent and selective nature of this chemical class.
| Compound Class/Name | Substitution Pattern | Cancer Cell Line | IC₅₀ Value (µM) | Primary Mechanism Cited |
| Bromo-derivative (Compound 5)[10] | Bromo-substituted | DU-145 (Prostate) | 10.2 | G2/M Arrest, Apoptosis |
| Bromo-derivative (Compound 5)[10] | Bromo-substituted | MCF-7 (Breast) | 17.8 | G2/M Arrest, Apoptosis |
| BBZ Derivative (12b)[11] | Trifluoromethyl-substituted | NCI-60 Panel | 0.16 - 3.6 | Topoisomerase I Inhibition, G2/M Arrest |
| MBIC[8] | Fluoro, Hydroxy, Methoxy | MCF-7 (Breast) | 0.73 | Microtubule Inhibition, Mitotic Arrest |
| MBIC[8] | Fluoro, Hydroxy, Methoxy | MDA-MB-231 (Breast) | 20.4 | Microtubule Inhibition, Mitotic Arrest |
| Benzohydrazide Hybrid (6i)[13] | Halogenated | HepG2 (Liver) | 7.82 - 21.48 (range) | Multi-kinase Inhibition (EGFR, HER2, CDK2, mTOR) |
| Tetrabromo-benzimidazole (3aA)[15] | Tetrabromo-substituted | MCF-7 (Breast) | 5.30 | Mitochondrial Apoptosis, CK2α modulation |
Conclusion and Future Directions
The benzimidazole scaffold is a validated and highly versatile platform for the development of novel anticancer therapeutics. Through mechanisms including microtubule disruption, inhibition of critical oncogenic kinases, DNA damage, and the induction of apoptosis, these compounds effectively target the fundamental processes that drive cancer cell proliferation and survival. The data clearly show that substitutions, particularly with bromine and other halogens, are critical for enhancing potency and modulating target specificity.
Future research should focus on the rational design of next-generation benzimidazole derivatives with improved multi-targeting capabilities to preemptively combat resistance. Further elucidation of their effects on tumor angiogenesis and the immune microenvironment could unveil additional therapeutic avenues. The continued exploration of this remarkable scaffold promises to yield potent new weapons in the fight against cancer.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-6-methoxy-1H-benzo[d]imidazole
<
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] 5-Bromo-6-methoxy-1H-benzo[d]imidazole, a halogenated and methoxy-substituted derivative, represents a compound of significant interest for further investigation and development.
The journey from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. Poor aqueous solubility can severely limit a drug's bioavailability, while instability can compromise its efficacy and safety.[4] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of this compound, offering field-proven insights for researchers and drug development professionals. While direct experimental data for this specific molecule is limited in public literature, this document establishes a robust framework for its characterization based on established principles and data from analogous structures.
Section 1: Physicochemical Profile and Solubility Assessment
A drug must be in a dissolved state to be absorbed and exert its therapeutic effect.[4] Therefore, a thorough understanding of a compound's solubility is a non-negotiable first step in pre-formulation studies.[5] Solubility influences everything from initial biological screening to final dosage form design.[6][7]
Predicted Physicochemical Properties
Before embarking on experimental work, in-silico prediction of key properties provides a valuable starting point. For this compound (C₈H₇BrN₂O), these properties guide experimental design.
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Weight | 227.06 g/mol | Influences diffusion and membrane transport. |
| logP (Octanol/Water) | ~2.5 - 3.0 (Estimated) | Indicates lipophilicity; crucial for predicting membrane permeability and absorption. A higher logP suggests lower aqueous solubility. |
| pKa (Acid Dissociation Constant) | ~4.5-5.5 (Basic, Imidazole NH); ~12-13 (Acidic, Imidazole NH) | Benzimidazoles are amphoteric. The pKa values are critical for predicting how solubility will change with pH, which is vital for oral drug absorption through the gastrointestinal tract.[6] |
| Hydrogen Bond Donors/Acceptors | Donors: 1 (NH), Acceptors: 2 (N, O) | Governs interactions with water and other polar solvents, directly impacting solubility. |
Note: These values are estimations based on the structure and data from similar benzimidazole compounds.
Experimental Determination of Solubility
Two key types of solubility are measured during drug development: thermodynamic and kinetic.[7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[7][8] The shake-flask method is the gold standard for this determination.[9][10]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][11] It is a high-throughput method used in early discovery to flag compounds that might precipitate in biological assays.[7][8]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
Causality: The objective of this protocol is to achieve a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and formulation-relevant solubility value.[9] Temperature control at 37 °C is chosen to mimic physiological conditions.[10]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[9]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 37 ± 1 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10] Saturation is confirmed by the continued presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated solution from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Calculation: Express solubility in units such as mg/mL or µg/mL.
Protocol 2: Kinetic Solubility Assessment
Causality: This method is designed to rapidly assess the propensity of a compound to precipitate from a supersaturated solution, which often occurs when a DMSO stock solution is diluted into an aqueous assay buffer.[8] This is critical for ensuring the reliability of in-vitro biological screening results.[7]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Add a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, causing the final DMSO concentration to be low (typically ≤1%).
-
Incubation & Detection: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature. The onset of precipitation is detected by measuring turbidity using a nephelometer or a plate reader that can measure light scattering.
-
Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Illustrative Solubility Profile
The following table presents a hypothetical but realistic solubility profile for this compound, based on the expected behavior of a weakly basic, lipophilic compound.
| Solvent/Medium | Type | Expected Solubility (µg/mL) | Rationale & Implications |
| pH 1.2 Buffer (Simulated Gastric Fluid) | Thermodynamic | High (>100) | The imidazole nitrogen is protonated at low pH, forming a more soluble salt. This is favorable for dissolution in the stomach. |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | Thermodynamic | Low (<10) | The compound is likely near its isoelectric point and in its neutral, less soluble form. This can be a major challenge for oral absorption. |
| pH 7.4 Buffer (PBS) | Thermodynamic | Low (<10) | Similar to pH 6.8, the compound remains in its poorly soluble neutral form. |
| Water | Thermodynamic | Very Low (<1) | As a lipophilic organic molecule, intrinsic water solubility is expected to be minimal. |
| DMSO | - | High (>10,000) | A polar aprotic solvent capable of dissolving a wide range of organic compounds. Commonly used for preparing stock solutions. |
| Methanol | - | Moderate | A polar protic solvent with moderate solvating power for this compound class. |
Section 2: Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a fundamental component of drug development.[12][13] It determines how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12] Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[14][15] This information is crucial for developing stability-indicating analytical methods.[16][17]
Forced Degradation Workflow
The goal of a forced degradation study is to achieve a target degradation of 5-20%.[14][18] This level is sufficient to detect and identify degradation products without completely destroying the molecule, which could lead to unrepresentative secondary degradation.[18] A validated, stability-indicating HPLC method is essential to separate the parent compound from all potential degradants.[16][19]
Caption: Workflow for a forced degradation study.
Protocol 3: Forced Degradation Study
Causality: This protocol systematically exposes the compound to harsh conditions as mandated by ICH guidelines (Q1A/Q1B) to accelerate its degradation.[12][14][15] Each condition targets specific chemical liabilities within the molecule, allowing for a comprehensive understanding of its degradation pathways.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1N HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.[16]
-
Base Hydrolysis: Repeat the procedure using 0.1N NaOH. Benzimidazoles can be susceptible to base-catalyzed reactions. Neutralize samples before analysis.[16]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. The imidazole ring can be susceptible to oxidation.[16]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (e.g., 48 hours).
-
Photostability: Expose both solid and solution samples to a controlled light source that meets ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12] A dark control sample must be run in parallel.
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The electron-donating methoxy group and the electron-withdrawing bromine atom can influence the reactivity of the benzene ring, while the imidazole ring itself has known chemical liabilities.
Caption: Hypothesized degradation pathways.
Illustrative Stability Profile
This table summarizes the expected stability of the compound under various stress conditions.
| Stress Condition | Reagents/Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1N HCl, 60°C | Moderate | Cleavage of the methoxy ether to form the 6-hydroxy derivative. |
| Base Hydrolysis | 0.1N NaOH, 60°C | Minor to Moderate | Generally more stable than to acid, but some degradation may occur. |
| Oxidation | 3% H₂O₂, RT | Significant | Oxidation of the imidazole ring, potentially forming an N-oxide or ring-opened species. |
| Thermal (Solid) | 80°C | Minor | The compound is expected to be relatively stable in its solid, crystalline form. |
| Photolysis | ICH Q1B Conditions | Moderate | Potential for de-bromination or formation of other radical-mediated products.[20] |
Conclusion and Recommendations
A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development. The compound is predicted to be a weakly basic, lipophilic molecule with pronounced pH-dependent solubility, likely exhibiting low solubility in the neutral pH range of the intestines. This presents a potential challenge for oral bioavailability that may need to be addressed through formulation strategies such as salt formation or the use of solubility enhancers.
Stability studies indicate that the molecule's primary liabilities are likely oxidative degradation of the imidazole ring and potential hydrolysis of the methoxy group under acidic conditions. These findings are critical for guiding the development of a stable formulation, defining appropriate storage conditions (e.g., protection from light and oxidizing agents), and establishing a valid shelf-life. The protocols and insights provided in this guide offer a robust, scientifically-grounded framework for the thorough physicochemical characterization of this compound, enabling its progression through the drug development pipeline.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. mdpi.com [mdpi.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 6. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijcrt.org [ijcrt.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scispace.com [scispace.com]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
- 19. turkjps.org [turkjps.org]
- 20. researchgate.net [researchgate.net]
Safety and handling information for 5-Bromo-6-methoxy-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-6-methoxy-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that belongs to the benzimidazole class of molecules. Benzimidazoles are a prominent structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile scaffold in drug discovery for developing agents with a wide range of biological activities, including anticancer and antimicrobial properties[1][2][3][4]. Given its role as a key intermediate and building block in the synthesis of potentially bioactive molecules, researchers and drug development professionals are likely to handle this compound in various laboratory settings[4].
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is warranted. Data from analogous brominated benzimidazoles strongly suggest that this compound should be treated as hazardous. The primary anticipated hazards include oral toxicity, skin irritation, serious eye irritation, and respiratory irritation[5][6][7].
GHS Hazard Classification of Analogous Compounds
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below summarizes the GHS classifications for similar brominated benzimidazole compounds. It is prudent to assume that this compound may exhibit a similar hazard profile.
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Reference Compound(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | ☠️ | 5,6-Dibromo-1H-benzo[d]imidazole[6] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | ❗ | 5-Bromo-1H-benzimidazole[5], 5-Bromo-6-fluoro-1H-benzo[d]imidazole |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ | 6-Bromo-1-methyl-1H-benzimidazole[7], 5,6-Dibromo-1H-benzo[d]imidazole[6] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger | corrosive | 5,6-Dibromo-1H-benzo[d]imidazole[6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | ❗ | 6-Bromo-1-methyl-1H-benzimidazole[7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | ❗ | 6-Bromo-1-methyl-1H-benzimidazole[7], 5,6-Dibromo-1H-benzo[d]imidazole[6] |
Risk Assessment Workflow
A thorough risk assessment is mandatory before commencing any work with this compound[8]. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures being undertaken.
Caption: A logical workflow for conducting a risk assessment before handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure to hazardous chemicals is a fundamental principle of laboratory safety[9]. This is achieved through a hierarchy of controls, starting with engineering controls, followed by administrative controls, and finally, the use of Personal Protective Equipment (PPE)[10][11].
Engineering Controls
-
Chemical Fume Hood : All work involving the handling of solid this compound or its solutions should be conducted in a properly functioning chemical fume hood[10][12][13]. This is the primary defense against inhaling airborne particles or vapors.
-
Ventilated Enclosures : For weighing small quantities, a ventilated balance enclosure can provide localized exhaust to control dust[8].
-
Safety Showers and Eyewash Stations : Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area[11][13].
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection for the specific tasks being performed[10][14][15].
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield[8][15]. | Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk[15]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile)[10][15]. | Prevents direct skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated or torn. Double-gloving may be appropriate for some procedures[15]. |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron[8][10]. | Protects skin and personal clothing from contamination. Lab coats should be fully buttoned[10]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95)[8]. | Recommended when handling the powder outside of a fume hood or if engineering controls are insufficient to prevent inhalation of airborne particles[8]. |
| Foot Protection | Closed-toe shoes[8][10]. | Protects feet from spills and falling objects. |
PPE Donning and Doffing Sequence
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination[8].
Caption: The proper sequence for donning and doffing Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to established protocols for handling and storage is essential to minimize risks[5][16].
Step-by-Step Handling Procedure
-
Preparation : Before starting, ensure all necessary equipment, reagents, and waste containers are assembled inside the chemical fume hood to minimize movement[8].
-
Weighing : When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to control dust[8]. Use appropriate tools like spatulas and weighing paper.
-
Dissolution : When preparing solutions, slowly add the solvent to the solid to prevent splashing[8]. If the solvent is volatile, ensure adequate ventilation.
-
Transfers : When transferring solutions, use a secondary container to catch any potential spills[10]. Pour slowly and carefully to avoid splashing.
-
Post-Handling Decontamination : After handling, wipe down the work area with an appropriate solvent to decontaminate surfaces[8]. Decontaminate or dispose of all equipment that came into contact with the chemical.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[5][7].
Caption: A standardized workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Container : Store in a tightly closed container[5][7][11][16].
-
Environment : Keep in a dry, cool, and well-ventilated place[5][11][13][16].
-
Incompatibilities : Store away from strong oxidizing agents and incompatible materials[5][13].
-
Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures
In the event of an emergency, a swift and correct response can significantly mitigate harm.
First-Aid Measures
The following first-aid measures are based on protocols for analogous compounds and should be administered while seeking immediate medical attention[5][13][16][17].
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[5][13][16][18]. |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor[5][16][17][18]. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor immediately[5][13][16][17]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[5][16][17]. |
Spill and Leak Response
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control : Prevent further spillage or leakage if it is safe to do so[16].
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, avoid dust formation[12][16]. Carefully sweep or vacuum up the material and place it into a suitable, sealed container for disposal[12][19].
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent.
-
Report : Report the incident to the laboratory supervisor or safety officer.
Caption: Step-by-step procedure for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam[16].
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[12][16][17].
-
Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide[11][12].
Waste Disposal
Chemical waste must be disposed of in accordance with all local, state, and federal regulations[10][16].
-
Classification : As a halogenated organic compound, waste containing this compound should be collected in a designated "Halogenated Organic Waste" container[20].
-
Segregation : Do not mix with non-halogenated waste streams. Keep acidic and basic wastes separate[10].
-
Labeling : All waste containers must be clearly labeled with their contents and associated hazards[10].
-
Incineration : The preferred disposal method for brominated organic waste is incineration at a licensed hazardous waste facility equipped with scrubbers and emission control systems to capture harmful by-products like hydrogen bromide[21][22].
-
Neutralization : In some cases, small residual amounts of bromine-containing compounds can be neutralized with a reducing agent like sodium thiosulfate or sodium bisulfite, but this should only be done by trained personnel following a validated standard operating procedure[20][21].
Conclusion
This compound is a valuable compound for chemical research and drug discovery. While specific safety data is limited, a comprehensive safety protocol can be established by analyzing data from structurally similar compounds. The core principles for safely handling this substance are to assume it is hazardous, implement robust engineering controls, consistently use appropriate personal protective equipment, and adhere to strict handling and disposal procedures. By integrating the expert insights and systematic workflows presented in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. 5,6-Dibromo-1H-benzo[d]imidazole | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. aksci.com [aksci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. chemtalk.com.au [chemtalk.com.au]
- 21. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 22. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 5-Bromo-6-methoxy-1H-benzo[d]imidazole in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2] Its unique heterocyclic structure, comprising a fusion of benzene and imidazole rings, allows it to engage with a wide array of biological targets through various non-covalent interactions. Within this esteemed class of compounds, 5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS No. 1008361-65-6) emerges as a particularly valuable building block for the synthesis of novel drug candidates.[3]
The strategic placement of its substituents is key to its utility. The bromine atom at the C5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4] Concurrently, the methoxy group at the C6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while also providing a potential hydrogen bond acceptor to modulate binding interactions with target proteins.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed experimental protocols for leveraging this powerful intermediate in the quest for new therapeutics, particularly in oncology.[5][6][7]
| Property | Value | Source |
| CAS Number | 1008361-65-6 | [3] |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | Calculated |
| Appearance | Typically an off-white to light brown solid | General Knowledge |
| Key Feature | Versatile intermediate for cross-coupling | [4] |
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery, allowing for the modular assembly of complex molecules from simpler precursors under relatively mild conditions. The two most critical applications for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl boronic acids (or their esters).[1][8] This reaction is indispensable for generating libraries of 5-substituted benzimidazoles, which are frequently evaluated as kinase inhibitors and anticancer agents.[6][9] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with nitrogen-containing heterocycles like benzimidazoles, which can potentially inhibit the palladium catalyst.[1][8]
Objective: To synthesize 5-Aryl-6-methoxy-1H-benzo[d]imidazole derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like SPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation of the palladium catalyst.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the degassed solvent system.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The use of microwave irradiation can often significantly reduce reaction times.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature and quench with water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: 5-Bromo-6-methoxy-1H-benzo[d]imidazole as a Privileged Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Value of the Benzimidazole Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of therapeutic targets in modern drug discovery.[3] Within the vast chemical space of kinase inhibitors, the benzimidazole scaffold has emerged as a "privileged" structure.[4] Its bicyclic, heterocyclic nature allows it to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of many kinases.[5][6] Benzimidazole-based compounds can interact with the enzyme's hinge region and exploit unique structural features to achieve high potency and selectivity.[5][7][8]
This guide focuses on a specifically functionalized building block, 5-Bromo-6-methoxy-1H-benzo[d]imidazole , and its application in the synthesis and evaluation of next-generation kinase inhibitors. We will explore the strategic rationale behind its design, provide detailed synthetic protocols, and outline robust methodologies for assessing the biological activity of its derivatives.
The Rationale: Why this compound?
The utility of this specific building block lies in the strategic placement of its functional groups, each contributing distinct advantages to the drug discovery process.
-
The Benzimidazole Core : As established, this provides the fundamental scaffold for ATP-competitive inhibition.[6]
-
The 5-Bromo Group : The bromine atom is not merely a substituent; it is a versatile synthetic "handle." It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl moieties, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[9]
-
The 6-Methoxy Group : The methoxy group (-OCH₃) is a powerful modulator of physicochemical and pharmacokinetic properties.[10][11] It can improve metabolic stability, enhance solubility, and influence ligand-target binding interactions through hydrogen bonding or by occupying specific pockets within the kinase domain.[10][12] Its placement on the benzimidazole ring can significantly impact the final compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11][13]
This combination of a proven kinase-binding scaffold with strategic functionalization for both chemical diversification and property modulation makes this compound an exceptionally valuable starting material for kinase inhibitor campaigns.
Caption: Logical components of the this compound scaffold.
Synthetic Protocols
Protocol 1: Synthesis of the Core Building Block: this compound
This protocol describes a common method for synthesizing benzimidazoles via the condensation of an o-phenylenediamine with a formic acid equivalent.[14][15]
Reaction Scheme: 4-Bromo-5-methoxy-1,2-phenylenediamine + Formic Acid → this compound
Materials:
-
4-Bromo-5-methoxy-1,2-phenylenediamine
-
Formic Acid (≥98%)
-
Hydrochloric Acid (4 M)
-
Sodium Hydroxide solution (10 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.
Procedure:
-
To a 100 mL round-bottom flask, add 4-Bromo-5-methoxy-1,2-phenylenediamine (1.0 eq).
-
Add formic acid (10 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding 10 M sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.[16][17]
Protocol 2: Application in Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
This protocol provides a representative example of how to use the building block to synthesize a potential kinase inhibitor targeting angiogenesis-related kinases like VEGFR-2. We will couple the benzimidazole core with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[4][18][19]
Caption: Workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Schlenk flask or sealed reaction vial, inert gas line (Nitrogen or Argon).
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl boronic ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 8-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Confirm the structure and purity of the synthesized inhibitor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocols for Biological Evaluation
Once synthesized, the novel benzimidazole derivative must be evaluated for its ability to inhibit the target kinase and affect cellular processes.
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of the compound on the purified kinase enzyme.[20][21] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method that measures the production of ADP, a direct product of kinase activity.[21]
Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized inhibitor compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near its Kₘ for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]
Data Presentation: The results should be summarized in a table for clear comparison.
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor-1 | VEGFR-2 | Experimental Value |
| Staurosporine | VEGFR-2 | Control Value |
Protocol 4: Cell-Based Kinase Activity Assay
Cell-based assays are critical for confirming that an inhibitor is active in a more physiologically relevant context.[22][23][24] One common method is to measure the phosphorylation of a downstream substrate of the target kinase within the cell using an ELISA-based method or Western Blotting.[25][26]
Objective: To determine the effect of the inhibitor on the target kinase's activity within a cellular environment.
Procedure (ELISA-based):
-
Cell Culture : Seed a relevant cell line (e.g., HUVEC cells, which endogenously express VEGFR-2) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation : To reduce basal kinase activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment : Treat the cells with various concentrations of the synthesized inhibitor (and DMSO control) for 2-4 hours.
-
Kinase Activation : Stimulate the cells with a growth factor to activate the target kinase pathway (e.g., VEGF for VEGFR-2) for a short period (e.g., 15-30 minutes).
-
Cell Lysis : Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Phosphorylation Detection : a. Use a phospho-specific sandwich ELISA kit for the downstream target (e.g., Phospho-ERK1/2, a downstream effector of VEGFR-2 signaling). b. Add the cell lysates to the antibody-coated plate. c. Follow the kit manufacturer's instructions for incubation, washing, and addition of detection antibodies and substrate.
-
Data Acquisition : Read the absorbance or fluorescence on a plate reader.
-
Data Analysis : Normalize the signal to the total protein concentration in each lysate. Plot the inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC₅₀.
Conclusion
This compound represents a highly strategic starting point for the development of novel kinase inhibitors. Its structure is intelligently designed to combine a proven kinase-binding core with functional groups that facilitate both extensive chemical exploration and the fine-tuning of pharmacokinetic properties. The protocols detailed herein provide a comprehensive framework for synthesizing this building block, elaborating it into diverse inhibitor candidates, and rigorously evaluating their biochemical and cellular activity. This integrated approach is essential for accelerating the discovery of potent and selective kinase inhibitors for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1008361-65-6|this compound|BLD Pharm [bldpharm.com]
- 17. americanelements.com [americanelements.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 24. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. caymanchem.com [caymanchem.com]
- 26. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-6-methoxy-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzimidazole Functionalization
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] The strategic functionalization of the benzimidazole ring system is paramount for the discovery and development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the benzimidazole core.[2][3]
This guide provides a comprehensive overview of the experimental procedures for the Suzuki coupling of 5-Bromo-6-methoxy-1H-benzo[d]imidazole, a key intermediate in the synthesis of biologically active molecules. The inherent advantages of the Suzuki-Miyaura coupling, including its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acids, make it an indispensable tool in the drug discovery and development pipeline.[2][4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organohalide with an organoboron compound.[5] The reaction proceeds via a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step in the cycle.[2]
-
Transmetalation: In this step, the organic group from the organoboron species (typically a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[9]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup and Procedure:
-
Reaction Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).[10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[10]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki coupling of bromo-substituted benzimidazole derivatives. These parameters can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Recommended Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3) | The choice of catalyst and ligand is crucial, especially for N-heterocycles which can coordinate to the palladium center and inhibit catalysis.[12][13] Buchwald's biaryl phosphine ligands are often effective for these substrates.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[8] For N-H containing heterocycles, a milder base can sometimes prevent unwanted side reactions.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | The solvent system influences catalyst solubility and reactivity. Aprotic solvents are generally preferred to minimize protodeboronation.[12][14] |
| Temperature | 80 - 120 °C | Higher temperatures can accelerate the reaction but may also lead to increased side product formation. Careful optimization is required.[10] |
| Equivalents of Boronic Acid | 1.2 - 2.0 | A slight excess of the boronic acid is typically used to drive the reaction to completion.[13] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, oxygen contamination, impure reagents. | Use a fresh, active catalyst or a more robust pre-catalyst.[15] Ensure the reaction is performed under a strictly inert atmosphere and with properly degassed solvents.[15] Verify the purity of the starting materials. |
| Protodeboronation | Presence of water, strong base. | This is the replacement of the boronic acid group with hydrogen.[15] Use anhydrous conditions and a milder base like K₂CO₃ or KF.[15] |
| Dehalogenation | Formation of a palladium-hydride species. | This is the replacement of the bromine atom with hydrogen.[12] Optimize the choice of ligand and base. Avoid strong alkoxide bases.[12] For N-H containing heterocycles, consider protecting the nitrogen.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen. | This side reaction forms a dimer of the boronic acid.[16] Rigorously exclude oxygen from the reaction mixture.[15] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Cellular Characterization of 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its structural resemblance to endogenous purine bases, allowing it to interact with a wide array of biological targets with high affinity.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] The versatility of the benzimidazole ring system, which can be readily functionalized at various positions, allows for the fine-tuning of its biological activity and pharmacokinetic properties.[1][7]
5-Bromo-6-methoxy-1H-benzo[d]imidazole is a specific derivative of this important class of compounds. While extensive biological data for this particular molecule is not yet prevalent in the public domain, its structural features suggest potential as a modulator of key cellular processes. The bromo and methoxy substitutions on the benzene ring can significantly influence its electronic properties, membrane permeability, and binding interactions with target proteins.[8] These application notes provide a comprehensive guide for researchers to initiate the characterization of this compound in relevant cell-based assays, focusing on the evaluation of its potential anticancer effects.
Putative Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
Many benzimidazole derivatives exert their anticancer effects by interfering with critical signaling pathways that are often dysregulated in cancer.[9][10] Based on the activities of structurally related compounds, this compound may act through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Numerous benzimidazole-based compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[8][11][12]
-
Disruption of Microtubule Polymerization: Certain benzimidazoles interfere with the formation of the mitotic spindle by binding to tubulin, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, benzimidazole derivatives can trigger programmed cell death in cancer cells.[13][14]
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby leading to DNA damage and cell death.[15][16]
The following diagram illustrates a generalized signaling pathway that is often targeted by benzimidazole derivatives, leading to the induction of apoptosis.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
The following protocols provide a starting point for evaluating the biological activity of this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Evaluation of Apoptosis using Annexin V Staining
Annexin V staining is a common method for detecting early-stage apoptosis.[21][22]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[21][23]
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
The following diagram outlines the general workflow for these cell-based assays.
Caption: General experimental workflow for cell-based assays.
Data Presentation and Interpretation
The results of the cell-based assays should be presented clearly and concisely. For the MTT assay, a dose-response curve should be generated, and the IC50 value should be reported. For the Annexin V assay, the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) should be quantified and can be presented in a bar graph.
Table 1: Sample IC50 Values for Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound X | MCF-7 (Breast) | 5.2 ± 0.7 | [Fictional] |
| Compound Y | HCT-116 (Colon) | 2.8 ± 0.4 | [Fictional] |
| Compound Z | A549 (Lung) | 8.1 ± 1.2 | [Fictional] |
Note: The IC50 values are presented as mean ± standard deviation from at least three independent experiments.
Experimental Design Considerations
When working with a novel compound like this compound, it is important to consider the following:
-
Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. Poor solubility can lead to inaccurate results.
-
Compound Stability: Assess the stability of the compound in the culture medium over the course of the experiment.
-
Cell Line Selection: The choice of cell line is critical. It is advisable to screen the compound against a panel of cancer cell lines from different tissue origins to determine its spectrum of activity.
-
Time- and Dose-Dependence: Conduct experiments at multiple time points and a wide range of concentrations to establish a clear dose-response and time-course relationship.
-
Positive Controls: Include a known anticancer drug as a positive control to validate the assay performance.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of its biological effects. By systematically evaluating its impact on cell viability and apoptosis, researchers can gain valuable insights into its potential as a novel anticancer agent and lay the groundwork for further mechanistic studies and drug development efforts.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. BENZIMIDAZOLE: A PROMISING LEAD FOR ANTICANCER DRUG DESIGN | Semantic Scholar [semanticscholar.org]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Developing fluorescent probes from 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Application Note & Protocol Guide
Title: From Building Block to Bio-imaging Tool: A Guide to Developing Novel Fluorescent Probes from 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Abstract & Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. Its rigid, planar structure and electron-rich nature make it an excellent core for the development of fluorescent probes. This guide provides a comprehensive framework for the design, synthesis, characterization, and application of novel fluorescent probes starting from the commercially available building block, this compound. We will explore how the strategic functionalization of this core, particularly at the C5-bromo position, allows for the rational design of probes for specific biological applications. The protocols herein are designed to be self-validating, providing researchers with the necessary steps for synthesis, purification, characterization, and cellular application, including critical cytotoxicity assessment.
The choice of this compound is deliberate. The methoxy group (–OCH₃) at the 6-position acts as an intrinsic electron-donating group, which can enhance the fluorescence quantum yield of the final molecule. The bromo group (–Br) at the 5-position serves as a versatile synthetic handle for introducing various functionalities through well-established cross-coupling reactions. This allows for the attachment of recognition moieties (for sensing specific analytes) or extended π-conjugated systems to tune the photophysical properties.
Design Rationale: A Suzuki Coupling Approach
Our strategy focuses on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds. It allows us to couple the 5-position of the benzimidazole core with a boronic acid or ester derivative of a desired fluorophore or analyte-responsive group. For this guide, we will use 4-(N,N-dimethylamino)phenylboronic acid as a coupling partner. This partner is chosen for its ability to create a "push-pull" electronic system, a common and effective strategy for designing fluorophores with high quantum yields and sensitivity to their environment. The dimethylamino group acts as a strong electron-donating group (the "push"), while the benzimidazole core can act as an electron-accepting unit (the "pull").
Workflow Overview
The overall experimental workflow is designed to be sequential and logical, from initial synthesis to final application.
Figure 1: A comprehensive workflow diagram illustrating the key stages from probe synthesis to its application in cellular imaging.
Part A: Synthesis and Structural Characterization
This section provides a detailed protocol for the synthesis of the target fluorescent probe, 5-(4-(N,N-dimethylamino)phenyl)-6-methoxy-1H-benzo[d]imidazole (abbreviated as BMB-NMe₂ ).
Protocol: Suzuki Coupling Synthesis of BMB-NMe₂
Causality: This protocol uses Pd(PPh₃)₄ as the catalyst because of its excellent reactivity in coupling aryl bromides with aryl boronic acids. K₂CO₃ is used as a mild base to activate the boronic acid for transmetalation. The Dioxane/H₂O solvent system is effective for dissolving both the organic and inorganic reagents. The reaction is performed under an inert nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
4-(N,N-dimethylamino)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (degassed)
-
Nitrogen gas supply
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 227 mg, 1.0 mmol), 4-(N,N-dimethylamino)phenylboronic acid (198 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen gas for 15 minutes. This is critical to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol). Then, add 20 mL of anhydrous 1,4-dioxane and 5 mL of degassed deionized water via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 95:5 Dichloromethane:Methanol. The disappearance of the starting material (this compound) indicates reaction completion, typically within 12-24 hours.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by silica gel column chromatography. Elute with a gradient of dichloromethane and methanol (e.g., 100% CH₂Cl₂ to 98:2 CH₂Cl₂:MeOH) to isolate the pure product BMB-NMe₂ .
Structural Confirmation
To ensure the correct product has been synthesized, rigorous characterization is mandatory.
-
¹H and ¹³C NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should confirm the presence of protons and carbons from both the benzimidazole and the dimethylaminophenyl moieties and the disappearance of the C-Br bond.
-
High-Resolution Mass Spectrometry (HRMS): This will provide an exact mass of the synthesized compound, confirming its elemental composition. For BMB-NMe₂ (C₁₆H₁₇N₃O), the expected [M+H]⁺ ion should be precisely determined.
Part B: Photophysical Characterization
Understanding the photophysical properties of BMB-NMe₂ is essential to evaluate its potential as a fluorescent probe.
Protocol: Determining Key Photophysical Parameters
Materials:
-
Purified BMB-NMe₂
-
Spectroscopic grade solvents (e.g., DMSO, PBS buffer)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quinine sulfate in 0.1 M H₂SO₄ (Quantum yield standard, Φ_F = 0.54)
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of BMB-NMe₂ in spectroscopic grade DMSO.
-
Absorption and Emission Spectra:
-
Dilute the stock solution to 10 µM in the desired solvent (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Using the determined λ_abs as the excitation wavelength, record the fluorescence emission spectrum to find the maximum emission wavelength (λ_em).
-
-
Molar Absorptivity (ε):
-
Prepare a series of dilutions of the probe (e.g., 2, 4, 6, 8, 10 µM).
-
Measure the absorbance of each at λ_abs.
-
Plot Absorbance vs. Concentration. The slope of the line, according to the Beer-Lambert Law (A = εcl), will be the molar absorptivity (ε) in M⁻¹cm⁻¹.
-
-
Relative Quantum Yield (Φ_F):
-
Measure the absorbance of a dilute solution of the BMB-NMe₂ probe and the quinine sulfate standard at the excitation wavelength (e.g., 350 nm). Adjust concentrations so that the absorbance of both is below 0.1 to minimize inner filter effects.
-
Measure the integrated fluorescence intensity of both solutions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Photophysical Data Summary Table
| Parameter | Symbol | Value (in PBS, pH 7.4) | Unit |
| Absorption Maximum | λ_abs | To be determined | nm |
| Emission Maximum | λ_em | To be determined | nm |
| Stokes Shift | Δλ | Calculated (λ_em - λ_abs) | nm |
| Molar Absorptivity | ε | To be determined | M⁻¹cm⁻¹ |
| Quantum Yield | Φ_F | To be determined | - |
| Acid Dissociation Constant | pKa | To be determined | - |
Protocol: pH Titration for Sensing Applications
The nitrogen atoms in the benzimidazole ring can be protonated, which often leads to significant changes in fluorescence. This property can be exploited to create pH sensors.
Procedure:
-
Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).
-
Add a fixed concentration of BMB-NMe₂ (e.g., 10 µM) to each buffer solution.
-
Record the fluorescence emission spectrum for each sample.
-
Plot the fluorescence intensity at λ_em against the pH value.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa of the probe. A pKa value near physiological pH (~7.4) would make it a promising candidate for monitoring intracellular pH.
Part C: Biological Application & Validation
This section outlines the steps to apply BMB-NMe₂ as an imaging agent in live cells and to validate its biocompatibility.
Protocol: MTT Assay for Cytotoxicity
Causality: Before any imaging application, it is imperative to confirm that the probe is not toxic to the cells at the working concentration. The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
BMB-NMe₂ probe
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with varying concentrations of BMB-NMe₂ (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours. Include a control group with no probe.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells. A viability of >90% at the intended imaging concentration (e.g., 10 µM) is considered acceptable.
Protocol: Live-Cell Fluorescence Imaging
Procedure:
-
Cell Culture: Grow HeLa cells on glass-bottom dishes suitable for microscopy.
-
Staining: When cells reach 60-70% confluency, remove the growth medium and wash twice with warm PBS (pH 7.4).
-
Probe Loading: Incubate the cells with 10 µM BMB-NMe₂ (diluted in serum-free medium) for 30 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters (e.g., a DAPI or custom filter set matching the probe's λ_abs and λ_em).
Proposed Mechanism of Action for pH Sensing
Figure 2: Proposed pH sensing mechanism. At low pH, protonation of the benzimidazole nitrogen disrupts the Internal Charge Transfer (ICT) process, leading to quenched fluorescence. At higher pH, the deprotonated form allows for efficient ICT, resulting in strong fluorescence.
Conclusion & Future Directions
This guide has detailed a complete workflow for the development of a novel fluorescent probe, BMB-NMe₂ , from the versatile starting material this compound. By following these protocols for synthesis, photophysical characterization, and biological validation, researchers can systematically evaluate the potential of this and other similar benzimidazole derivatives as tools for bio-imaging. The true power of this scaffold lies in its modularity. The Suzuki coupling can be adapted to introduce a vast array of different aryl boronic acids, enabling the fine-tuning of properties such as emission color, analyte specificity (by adding recognition moieties for metal ions, reactive oxygen species, etc.), and organelle targeting. This foundational guide serves as a launchpad for creating a new generation of sophisticated chemical tools for exploring complex biological systems.
Application Notes & Protocols: 5-Bromo-6-methoxy-1H-benzo[d]imidazole in Research
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic aromatic compound formed from the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific derivative, 5-Bromo-6-methoxy-1H-benzo[d]imidazole, offers researchers a strategic entry point for novel compound synthesis. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity, primarily through cross-coupling reactions. The methoxy group at the 6-position subtly modulates the electronic properties and lipophilicity of the molecule, which can influence its metabolic stability and binding affinity to target proteins.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the sourcing, handling, and potential applications of this compound for research purposes.
Part 1: Compound Technical Data & Safety
Before initiating any experimental work, it is crucial to be familiar with the compound's properties and safety requirements.
1.1. Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1008361-65-6 | American Elements[3] |
| Chemical Formula | C₈H₇BrN₂O | American Elements[3] |
| Molecular Weight | ~227.06 g/mol | Calculated |
| MDL Number | MFCD18783164 | American Elements[3] |
| PubChem CID | 53216933 | American Elements[3] |
| Appearance | Typically an off-white to light-colored solid | Inferred from similar compounds[4] |
1.2. Safety & Handling
-
Hazard Statements: Based on analogous compounds, it may be harmful if swallowed (Acute Toxicity, Oral) and can cause skin and eye irritation.[5][6]
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood to avoid dust formation and inhalation.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5][6]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[7]
-
First Aid (General Guidance for Benzimidazoles):
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
In Case of Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][6]
Disclaimer: This safety information is extrapolated from related compounds. Always consult the specific SDS provided by your supplier before handling this chemical.
Part 2: Sourcing & Supplier Qualification for Research-Grade Material
The quality and purity of starting materials are paramount for reproducible research. Selecting a reliable supplier is a critical first step.
2.1. Identified Suppliers
Several chemical suppliers list this compound or related compounds for research and development purposes.
| Supplier | Compound Name | CAS Number | Notes |
| American Elements | This compound | 1008361-65-6 | Offers commercial and research quantities, with options for high purity grades.[3] |
| BLDpharm | This compound | 1008361-65-6 | Provides product information and documentation such as NMR, HPLC, and LC-MS data.[8] |
| Sigma-Aldrich | 5-Bromo-6-fluoro-1H-benzo[d]imidazole | N/A (related) | While not the exact compound, they offer structurally similar benzimidazoles for early discovery research. |
| ChemicalBook | Various Benzimidazoles | N/A (aggregator) | A platform listing multiple suppliers, primarily from China, for various benzimidazole derivatives.[9] |
| LEAPChem | 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole | N/A (related) | A specialized fine chemical supplier for R&D with a large catalog of innovative chemical products.[7] |
2.2. Supplier Qualification Workflow
A systematic approach is necessary to ensure the procurement of high-quality material suitable for your research needs.
Caption: Workflow for qualifying a chemical supplier.
Part 3: Application Notes - A Versatile Scaffold for Kinase Inhibitor Discovery
The primary application for bromo-substituted benzimidazoles lies in their use as intermediates for synthesizing libraries of bioactive molecules.[1] The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.
3.1. Rationale for Use in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. Benzimidazole derivatives have shown potent inhibitory activity against a range of kinases, including EGFR, HER2, and CDK2.[1] The this compound scaffold can be elaborated to generate novel compounds that can be screened for kinase inhibition.
Caption: Competitive inhibition of a kinase by a benzimidazole-based drug.
3.2. Potential in Anticancer Research
Derivatives of benzimidazole are foundational to numerous anticancer agents.[1][10] Studies on related compounds have shown they can induce apoptosis in cancer cells and inhibit topoisomerases, enzymes critical for DNA replication.[1][10] Therefore, novel molecules synthesized from this compound are strong candidates for evaluation in anticancer assays.
Part 4: Experimental Protocols
The following protocols are detailed, field-proven methodologies based on the well-established reactivity of the benzimidazole scaffold. They serve as a starting point for utilizing this compound in a research setting.
4.1. Protocol: Suzuki-Miyaura Coupling for Derivatization
This protocol describes the synthesis of a 5-aryl-6-methoxy-1H-benzo[d]imidazole derivative, a common step in building a chemical library for screening.
Objective: To couple an arylboronic acid to the 5-position of the benzimidazole core.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[11]
-
Base (e.g., Potassium carbonate, K₂CO₃)[11]
-
Solvent (e.g., 1,4-Dioxane and water mixture)[11]
-
Round-bottom flask, condenser, magnetic stirrer, inert gas (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1 mmol, 1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2-3 eq.).[1][11]
-
Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).[11]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Alternatively, degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.[11]
-
Add the palladium catalyst (0.05-0.1 eq.) to the reaction mixture under the inert atmosphere.[1][11]
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 4-24 hours.[1][11]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.[1]
-
Quench the reaction with water and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 20 mL).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to yield the pure derivative.[11]
4.2. Protocol: MTT Assay for Cytotoxicity Screening
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Objective: To determine the concentration at which a synthesized compound inhibits 50% of cell growth (GI₅₀ or IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates, multi-channel pipette, microplate reader
Workflow Diagram:
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][11]
-
Prepare serial dilutions of the synthesized test compounds in the complete culture medium. A vehicle control (e.g., DMSO) must be included.[1]
-
Treat the cells by removing the existing medium and adding the medium containing the various concentrations of your compounds.[1]
-
Incubate the plates for a specified period, typically 48 or 72 hours.[1]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 1008361-65-6|this compound|BLD Pharm [bldpharm.com]
- 9. 5-Bromo-1H-Benzo[d]Imidazole-2-Carboxylic Acid manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
5-Bromo-6-methoxy-1H-benzo[d]imidazole as an intermediate for biologically active molecules
An Application Guide to 5-Bromo-6-methoxy-1H-benzo[d]imidazole: A Versatile Intermediate for Drug Discovery
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biopolymers, leading to a broad spectrum of pharmacological activities.[1][3] Derivatives of this scaffold are found in numerous clinically used drugs and are known to possess antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][4][5]
This compound (CAS: 1008361-65-6) is a particularly valuable intermediate for the synthesis of novel bioactive molecules.[6] Its strategic substitution pattern offers two distinct points for chemical modification: the bromine atom at the 5-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the imidazole N-H group, which can be readily functionalized through N-arylation or N-alkylation reactions. This dual reactivity allows for the systematic construction of diverse molecular libraries, making it a cornerstone for structure-activity relationship (SAR) studies in drug development.
This guide provides detailed application notes and protocols for utilizing this compound as a key building block for creating potentially therapeutic agents.
Synthesis of the Core Intermediate
The most common route to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a one-carbon synthon, such as an aldehyde or carboxylic acid, often under acidic or oxidative conditions.[3][7][8] For the title compound, the synthesis begins with the appropriately substituted 4-bromo-5-methoxybenzene-1,2-diamine.
Protocol 1: Synthesis of this compound
This protocol describes the cyclization of 4-bromo-5-methoxybenzene-1,2-diamine using trimethyl orthoformate as the C1 source.
Materials:
-
4-bromo-5-methoxybenzene-1,2-diamine
-
Trimethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-5-methoxybenzene-1,2-diamine (1.0 eq) in DMF, add trimethyl orthoformate (10 eq).
-
Stir the mixture at room temperature and then concentrate under reduced pressure to remove excess reagent and solvent.
-
To the residue, add a catalytic amount of concentrated HCl (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and carefully adjust the pH to ~7 using saturated aqueous NaHCO₃.[9]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as an off-white solid.[9]
Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[10] For this compound, the bromine atom at the 5-position serves as an excellent handle for coupling with various aryl or heteroaryl boronic acids. This reaction is fundamental in the synthesis of kinase inhibitors, where an extended aromatic system is often required for binding to the ATP pocket of the enzyme.[11] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with nitrogen-containing heterocycles that can potentially inhibit the catalyst.[10]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed coupling with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Dioxane/H₂O mixture, Toluene, or DME)[10][12]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel (e.g., a Schlenk tube), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-6-methoxy-1H-benzo[d]imidazole.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | >90 |
| 2 | 4-pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | >90 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 95 |
Yields are representative and based on similar substrates reported in the literature.[12]
Visualization: Suzuki Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Application 2: C-N Bond Formation via N-Arylation
Scientific Rationale: Functionalization of the imidazole nitrogen is a common strategy to modulate the physicochemical properties (e.g., solubility, lipophilicity) and pharmacokinetic profile of a drug candidate. N-arylation can also introduce new vectors for interaction with the biological target. While palladium-catalyzed methods exist, copper-catalyzed Ullmann-type couplings are frequently employed for the N-arylation of imidazoles and benzimidazoles, often proving to be more cost-effective and efficient for this specific transformation.[14] The choice of ligand and base is crucial to facilitate the reaction.[14]
Protocol 3: Copper-Catalyzed N-Arylation
This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide or bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (iodide or bromide, 1.0 eq)
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) (5-10 mol%)[14][15]
-
Ligand (e.g., 1,10-phenanthroline or DMEDA, 15-20 mol%)[14][15]
Procedure:
-
To a dry reaction vessel, add the copper catalyst, ligand, base, this compound, and the aryl halide.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring to 110-130 °C for 24-48 hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine to remove the high-boiling solvent (e.g., NMP or DMSO).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product using flash column chromatography to isolate the N-arylated product.
Data Presentation: Representative N-Arylation Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Cu₂O (5) | Cs₂CO₃ | NMP | 110 | 85-95 |
| 2 | 2-Bromotoluene | Cu₂O (10) | Cs₂CO₃ | NMP | 120 | 70-80 |
| 3 | 4-Bromoanisole | CuI (10) | K₃PO₄ | Toluene | 110 | 75-85 |
| 4 | 3-Iodopyridine | Cu₂O (5) | Cs₂CO₃ | Butyronitrile | 110 | 80-90 |
Yields are representative and based on similar substrates reported in the literature.[14]
Visualization: N-Arylation Workflow
Caption: General workflow for copper-catalyzed N-arylation.
Case Study: Multi-Step Synthesis of a Hypothetical Kinase Inhibitor
This case study illustrates how the two reactive sites on this compound can be sequentially functionalized to build a more complex, drug-like molecule. The synthetic plan involves an initial N-arylation followed by a Suzuki coupling.
Visualization: Synthetic Pathway to a Kinase Inhibitor Target
Caption: Multi-step synthesis utilizing orthogonal reactivity.
This sequential approach allows for the creation of a diverse library of compounds by varying the aryl halide in Step 1 and the arylboronic acid in Step 2, facilitating a comprehensive exploration of the chemical space around the benzimidazole core.
Conclusion
This compound is a high-value intermediate for researchers, scientists, and drug development professionals. Its well-defined and orthogonal reactive sites—the C5-bromo group for Suzuki couplings and the N1-H for arylations—provide a reliable and flexible platform for synthesizing novel, biologically active molecules. The protocols and workflows detailed in this guide serve as a foundational resource for leveraging this versatile building block in the pursuit of new therapeutic agents, particularly in the fields of oncology and infectious diseases.[16][17][18]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole|CAS 1189164-12-2 [benchchem.com]
- 17. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Benzimidazole Compounds In Vitro
Introduction
Researchers in drug discovery and development frequently encounter challenges with the poor aqueous solubility of benzimidazole compounds.[1][2][3] This class of heterocyclic aromatic compounds, while pharmacologically promising, often exhibits low solubility due to its rigid, planar structure and hydrophobic nature, which can lead to compound precipitation, inaccurate assay results, and underestimated potency.[1][4] This guide provides a comprehensive, in-depth resource for scientists to diagnose, troubleshoot, and overcome these solubility hurdles in their in vitro experiments.
Troubleshooting Guide
This section provides a direct workflow for the most common issue: your compound precipitating when diluted into aqueous media.
Issue: My benzimidazole compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.
This is a frequent problem often caused by "solvent shock," where a compound that is stable in a high-concentration organic stock solution rapidly crashes out when diluted into an aqueous environment where it is less soluble.[1]
Visual Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve this common solubility issue.
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs) & In-Depth Solutions
This section expands on specific issues and advanced techniques in a question-and-answer format.
Q1: Why are benzimidazole compounds often poorly soluble in aqueous solutions?
A1: The solubility challenge stems from their fundamental chemical structure. Benzimidazoles consist of fused benzene and imidazole rings, creating a rigid, planar, and largely hydrophobic molecule.[1] In solid form, these molecules can pack tightly into a stable crystal lattice. For the compound to dissolve, solvent molecules (water) must overcome the energy of this lattice and form a solvation shell around the molecule. Water, being highly polar, interacts poorly with the non-polar surface of the benzimidazole, making this process energetically unfavorable and resulting in low aqueous solubility.[4][5]
Q2: I'm preparing my stock solution in DMSO. What are the best practices?
A2: Your stock solution is the foundation of your experiment; ensuring its quality is critical.
-
Use High-Quality Solvent: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds.[6][7]
-
Ensure Complete Dissolution: After adding the compound to DMSO, ensure it is fully dissolved. Visually inspect for any particulates. If needed, brief warming in a 37°C water bath or sonication can help break up aggregates and facilitate dissolution.[7][8]
-
Store Properly: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time.[7] Store at -20°C or -80°C in tightly sealed vials.
Q3: What is the first solubilization strategy I should try beyond simple dilution?
A3: pH modification is often the most direct and effective first strategy, provided your compound has ionizable functional groups.[9][10] The benzimidazole ring system contains nitrogen atoms that can be protonated under acidic conditions, forming a more soluble salt.[9][11]
Causality: By changing the pH of the buffer, you can ionize the compound. This charged species has much stronger and more favorable interactions with polar water molecules compared to the neutral form, thereby increasing solubility.
Experimental Protocol: Determining a pH-Solubility Profile
-
Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Add an excess amount of your solid benzimidazole compound to separate vials containing each buffer. Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure the solution reaches equilibrium.[1]
-
Sampling: After equilibration, check that excess solid is still present. Measure the final pH of each solution.[1]
-
Separation: Filter an aliquot from each vial using a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (y-axis) against the final pH (x-axis) to visualize the pH-solubility profile and identify the optimal pH range for your experiments.[1]
Q4: My compound lacks ionizable groups or pH adjustment interferes with my assay. What's next?
A4: If pH modification is not feasible, the use of cyclodextrins is a powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12]
Causality: The hydrophobic benzimidazole compound can become encapsulated within the non-polar cavity of the cyclodextrin, forming an "inclusion complex."[10][13][14] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively shuttling the insoluble "guest" molecule into solution. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with significantly enhanced aqueous solubility compared to natural β-cyclodextrin.[12][15]
Data on Solubility Enhancement with Cyclodextrins
The following table summarizes the dramatic improvements in solubility observed for two common benzimidazole anthelmintics using this method.
| Benzimidazole Compound | Solubilization Method | Approximate Fold Increase in Solubility | Reference |
| Albendazole | β-cyclodextrin | 223x | [15] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [15] |
| Albendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1412x | [15] |
| Fenbendazole | β-cyclodextrin | 432x | [15] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [15] |
Q5: Are there other advanced techniques for very challenging compounds?
A5: Yes, for particularly "brick dust" compounds, formulation strategies typically used in pharmaceutical development can be adapted for in vitro use.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[16][17][18] The drug can be dispersed molecularly or as amorphous particles.[16][17] Upon addition to an aqueous medium, the water-soluble carrier dissolves quickly, releasing the drug as very fine particles with a large surface area, which enhances the dissolution rate.[17][18] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[16]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range (<1000 nm) dramatically increases the surface-area-to-volume ratio.[19][20][21] According to the Ostwald-Freundlich equation, this increased surface curvature leads to a higher dissolution pressure and thus greater apparent solubility and a faster dissolution rate.[20] Techniques like wet bead milling or co-precipitation can be used to generate these nanocrystals.[20][22]
Decision-Making Workflow for Solubilization Strategy
Caption: Decision tree for selecting a solubilization method.
Q6: Could the solubilizing agent itself affect my experimental results?
A6: Absolutely. This is a critical consideration for data integrity. You must run a vehicle control for every experiment.
-
Co-solvents (e.g., DMSO): Can be toxic to cells at higher concentrations.[1] It is widely recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%.[1][23]
-
pH Adjustment: Altering the pH can change the ionization state and conformation of proteins in your assay, affecting their function. It can also impact the biological activity of your compound if the ionized form is more or less active than the neutral form.[1]
-
Cyclodextrins and Surfactants: These can interact with cellular membranes or extract lipids, potentially causing off-target effects or cytotoxicity.[1]
Always run a parallel experiment with the vehicle (the final concentration of buffer, DMSO, cyclodextrin, etc., without your compound) to ensure that the observed biological effect is due to your compound and not the solubilizing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. jddtonline.info [jddtonline.info]
- 18. japer.in [japer.in]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. jocpr.com [jocpr.com]
- 22. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifetein.com [lifetein.com]
Common side reactions in the synthesis of substituted benzimidazoles
Welcome to the Technical Support Center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, efficient, and yield high-purity products.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.
Issue 1: Low Yield and Presence of a Higher Molecular Weight Byproduct
Question: My reaction of o-phenylenediamine with an aldehyde (1:1 ratio) shows a significant amount of a byproduct with a higher molecular weight than my target 2-substituted benzimidazole. What is this byproduct and how can I prevent its formation?
Answer:
This is a classic case of the formation of a 1,2-disubstituted benzimidazole . This side reaction is particularly prevalent when using aldehydes as the electrophile.
Causality and Mechanism:
The formation of the desired 2-substituted benzimidazole proceeds through the condensation of o-phenylenediamine with one molecule of the aldehyde to form a Schiff base, which then undergoes cyclization and oxidation. However, the initial 2-substituted benzimidazole product still possesses a reactive N-H bond. This nitrogen can react with a second molecule of the aldehyde to form a hemiaminal intermediate, which then dehydrates to yield the 1,2-disubstituted benzimidazole. This side reaction is often favored under conditions that promote the formation of the Schiff base and have a sufficient concentration of the aldehyde.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess (1.05-1.1 equivalents) of the o-phenylenediamine can help to consume the aldehyde before it can react with the product.[1]
-
Solvent Selection: The choice of solvent can significantly influence the selectivity. Non-polar solvents such as toluene may favor the formation of the 2-substituted product, while more polar or protic solvents like water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second substitution reaction more than the desired initial reaction.
-
Catalyst Choice: Certain catalysts can enhance the selectivity for the 2-substituted product. For example, some solid-supported catalysts have been shown to favor the mono-substituted product.
Experimental Protocol for Minimizing 1,2-Disubstitution:
-
To a stirred solution of o-phenylenediamine (1.1 mmol) in toluene (10 mL), add the aldehyde (1.0 mmol).
-
Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the aldehyde is consumed (as indicated by TLC), cool the reaction mixture.
-
Proceed with the work-up and purification.
Visualizing the Competing Pathways:
Caption: Competing pathways in benzimidazole synthesis from o-phenylenediamine and an aldehyde.
Issue 2: Dark-Colored, Tarry Crude Product and Difficult Purification
Question: My reaction mixture turns dark brown or black, and the resulting crude product is a tar that is very difficult to purify. What is causing this and what can I do?
Answer:
The dark coloration is a strong indication of the oxidation of the o-phenylenediamine starting material. o-Phenylenediamines are highly susceptible to air oxidation, which leads to the formation of highly colored, polymeric impurities.
Causality and Mechanism:
The amino groups of o-phenylenediamine are readily oxidized by atmospheric oxygen, especially in the presence of light, heat, or metal catalysts. This oxidation process can lead to the formation of complex, high-molecular-weight compounds, including phenazine-like structures, which are intensely colored.
Mitigation Strategies:
-
Purity of Starting Material: Use freshly purified o-phenylenediamine. If the starting material is discolored, it should be purified before use, for example, by recrystallization or by treatment of an aqueous solution with sodium dithionite and activated carbon.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[1]
-
Solvent Degassing: If applicable to your solvent system, degas the solvent before use to remove dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as heat can accelerate the oxidation process.
Purification Protocol for Colored Impurities:
If you have already obtained a dark-colored crude product, the following steps can help in its purification:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a small amount of activated carbon to the solution.
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentrate the filtrate and proceed with further purification, such as column chromatography or recrystallization.[1]
Acid-Base Extraction:
Benzimidazoles are basic and can be separated from non-basic, neutral impurities through acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl).
-
Separate the aqueous layer, which now contains the protonated benzimidazole.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzimidazole.
-
Filter the precipitate and wash with water.[1]
Issue 3: Formation of an N-Alkylated Side Product
Answer:
Unintended N-alkylation can occur if an alkylating agent is present or formed in situ.[1] The source of the alkyl group often depends on the specific reaction conditions.
Potential Sources of in situ Alkylating Agents:
-
From Alcohols as Solvents/Reagents: When using alcohols as solvents or reagents, especially under acidic or high-temperature conditions, they can act as alkylating agents. For example, in the synthesis of 2-methylbenzimidazole from 2-nitroaniline and ethanol, 2-propylbenzimidazole can be formed as a byproduct. This is thought to occur through the self-aldol condensation of acetaldehyde (formed from the oxidation of ethanol) to crotonaldehyde, which then acts as an alkylating agent.[2]
-
Decomposition of Reagents: Some reagents or solvents can decompose under the reaction conditions to generate alkylating species.
Mitigation Strategies:
-
Solvent Choice: If unintended N-alkylation is observed, consider switching to an aprotic solvent that is less likely to act as an alkylating agent (e.g., toluene, THF, or DMF).
-
Temperature Control: Lowering the reaction temperature can often minimize the formation of these in situ alkylating agents.
-
Reaction Time: Avoid prolonged reaction times, as this can increase the likelihood of side reactions, including N-alkylation.
Issue 4: Formation of Regioisomers with Substituted o-Phenylenediamines
Question: I am using a 4-substituted o-phenylenediamine, and I am getting a mixture of two isomeric benzimidazole products. How can I control the regioselectivity?
Answer:
The reaction of an asymmetrically substituted o-phenylenediamine with an aldehyde or carboxylic acid can lead to the formation of two regioisomers . The control of regioselectivity is a significant challenge in benzimidazole synthesis.
Factors Influencing Regioselectivity:
-
Electronic Effects: The electronic nature of the substituent on the o-phenylenediamine ring can influence the nucleophilicity of the two amino groups. Electron-donating groups can activate the ortho and para positions, potentially leading to a mixture of products.
-
Steric Hindrance: A bulky substituent on the o-phenylenediamine can sterically hinder the adjacent amino group, favoring reaction at the less hindered amino group.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can all impact the regioselectivity. Some catalytic systems have been developed to provide better control over the formation of a specific regioisomer.[3][4]
Strategies for Controlling Regioselectivity:
-
Literature Precedent: For a specific substituted o-phenylenediamine, it is crucial to consult the literature to identify reaction conditions that have been shown to favor the desired regioisomer.
-
Catalyst Screening: Experiment with different types of catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts) as some may offer better regiocontrol.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to block one of the amino groups, direct the cyclization, and then deprotect to obtain the desired isomer.
Visualizing Regioisomer Formation:
Caption: Formation of regioisomers from a substituted o-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the benzimidazole core, and what are their main drawbacks regarding side reactions?
A1: The two most common methods are:
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride).[5][6] A major drawback can be the need for high temperatures (180-300°C), which can lead to degradation and the formation of colored byproducts.[7]
-
Reaction with Aldehydes (a variation of the Weidenhagen Reaction): This method condenses an o-phenylenediamine with an aldehyde.[5][6] The primary side reaction is the formation of the 1,2-disubstituted benzimidazole, as discussed in the troubleshooting guide.[8][9]
Q2: How can I effectively monitor the progress of my benzimidazole synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.
Q3: My desired benzimidazole is an oil. What are the best purification techniques?
A3: For oily products, column chromatography is the most widely used purification method.[1] It is essential to screen different solvent systems to achieve good separation between your product and any impurities. If your product is basic, you can also consider an acid-base extraction to remove non-basic impurities before chromatography.
Q4: Can I use microwave-assisted synthesis for benzimidazoles, and does it help in reducing side reactions?
A4: Yes, microwave-assisted synthesis is often used for benzimidazoles and can offer several advantages, including significantly reduced reaction times and often improved yields.[5] The rapid heating can sometimes minimize the formation of side products that are favored under prolonged heating conditions. However, optimization of the microwave parameters (temperature, time, power) is crucial.
Q5: What is the role of an oxidizing agent in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes?
A5: The reaction of an o-phenylenediamine with an aldehyde initially forms a dihydrobenzimidazole (a benzimidazoline). An oxidizing agent is required to aromatize this intermediate to the final benzimidazole product. In many cases, atmospheric oxygen can serve as the oxidant, especially when the reaction is stirred in an open flask.[6] In other protocols, specific oxidizing agents like hydrogen peroxide, DDQ, or metal catalysts are added to facilitate this step and improve yields.[10][11]
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Recommended Mitigation Strategies |
| 1,2-Disubstituted Benzimidazole | Reaction of the 2-substituted product with a second molecule of aldehyde. | Use a slight excess of o-phenylenediamine; choose a non-polar solvent; lower the reaction temperature.[1] |
| Oxidative Byproducts (Colored Impurities) | Air oxidation of the o-phenylenediamine starting material. | Use freshly purified starting material; run the reaction under an inert atmosphere.[1] |
| N-Alkylated Benzimidazole | Presence of an alkylating agent, sometimes formed in situ from alcohol solvents. | Use an aprotic solvent; avoid high temperatures and long reaction times.[1][2] |
| Regioisomers | Use of asymmetrically substituted o-phenylenediamines. | Consult literature for specific substrates; screen catalysts; consider a protecting group strategy.[4] |
| Unreacted Schiff Base Intermediate | Incomplete cyclization. | Increase reaction temperature or time; add a suitable catalyst to promote cyclization.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting failed reactions involving 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Welcome to the technical support center for 5-Bromo-6-methoxy-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. Here, we address specific issues in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Failed Reactions
This section addresses common problems encountered during chemical transformations with this compound, focusing on two of its most frequent applications: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and N-alkylation.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
Question 1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Low or no conversion in a Suzuki-Miyaura coupling involving this substrate can be attributed to several factors, primarily related to catalyst inhibition and the electronic nature of the starting material.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition by the Benzimidazole Moiety: Benzimidazoles, like other nitrogen-containing heterocycles, can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst complexes and hindering the catalytic cycle. The N-H proton of the imidazole ring can also react with the basic components of the reaction mixture, further complicating the reaction environment.
-
Solution 1: N-Protection of the Benzimidazole: Protecting the benzimidazole nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can prevent its coordination to the palladium center. This strategy has been successfully employed in the functionalization of other bromo-benzimidazoles.[1][2]
-
Solution 2: Choice of Ligand: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can promote the desired catalytic cycle and mitigate catalyst inhibition.[3]
-
-
Electron-Rich Nature of the Aryl Bromide: The methoxy group at the 6-position is an electron-donating group, which increases the electron density on the benzene ring. This can make the oxidative addition of the aryl bromide to the palladium(0) center, a crucial step in the catalytic cycle, more challenging compared to electron-deficient aryl bromides.[3]
-
Solution: Catalyst System Optimization: For electron-rich aryl bromides, more active catalyst systems are often required. Consider using a higher catalyst loading (e.g., 3-5 mol%) or switching to a more reactive palladium precatalyst.
-
-
Inadequate Base or Solvent System: The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.
-
Solution: Base and Solvent Screening: A common starting point is a mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water, and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][5] If solubility is an issue, consider using a different solvent system. For sensitive substrates, anhydrous conditions with a base like cesium carbonate (Cs₂CO₃) can be beneficial.[6]
-
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Question 2: My Suzuki-Miyaura reaction is producing a significant amount of a byproduct that appears to be the debrominated starting material. What is causing this and how can I minimize it?
The formation of the debrominated product, 6-methoxy-1H-benzo[d]imidazole, is a common side reaction in palladium-catalyzed cross-couplings.
Root Cause Analysis & Solutions:
-
Protodebromination: This occurs when the aryl bromide is reduced instead of undergoing cross-coupling. This can be promoted by the presence of a proton source (like water in the solvent system) and certain reaction conditions.
-
Solution 1: Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce protodebromination.
-
Solution 2: Milder Base: Using a milder base such as potassium fluoride (KF) can sometimes suppress this side reaction.[7]
-
-
Homocoupling of the Boronic Acid: While not directly leading to debromination of the starting material, the homocoupling of the boronic acid consumes the coupling partner and can be indicative of suboptimal reaction conditions that may also favor protodebromination.
-
Solution: Degassing: Thoroughly degassing the reaction mixture to remove oxygen can minimize boronic acid homocoupling.[7]
-
Scenario 2: N-Alkylation Reactions
Question 3: I am trying to perform an N-alkylation on this compound, but the reaction is messy, and I am getting a mixture of products. How can I achieve selective N-alkylation?
The N-alkylation of unsymmetrical benzimidazoles can be challenging due to the presence of two reactive nitrogen atoms (N1 and N3), leading to the formation of regioisomers.
Root Cause Analysis & Solutions:
-
Formation of N1 and N3 Isomers: The deprotonated benzimidazole anion is a resonance-stabilized species with negative charge density on both nitrogen atoms. Alkylation can therefore occur at either position.
-
Solution 1: Choice of Base and Solvent: The regioselectivity of N-alkylation can be influenced by the choice of base and solvent. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors alkylation at the N1 position for many heterocyclic systems.[8]
-
Solution 2: Steric Hindrance: The regioselectivity can sometimes be directed by steric hindrance. If the alkylating agent is bulky, it may preferentially react at the less sterically hindered nitrogen.
-
-
Dialkylation: The use of a strong base and an excess of the alkylating agent can lead to the formation of a dialkylated benzimidazolium salt.
-
Solution: Stoichiometry Control: Use a slight excess of the base (e.g., 1.1 equivalents) and a stoichiometric amount of the alkylating agent (1.0 equivalent) to minimize dialkylation.
-
Recommended Protocol for Selective N1-Alkylation:
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [9] |
| Molecular Weight | 227.06 g/mol | Calculated |
| Appearance | Typically an off-white to light brown solid | General observation for similar compounds |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and alcohols. Sparingly soluble in less polar solvents and water. | [10] (for related benzimidazoles) |
Q2: How should I store and handle this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: Are there any known stability issues with this compound?
Substituted benzimidazoles are generally stable compounds. However, like many organic molecules, they can be sensitive to strong acids, strong bases, and high temperatures over prolonged periods. The bromo-substituent may be susceptible to degradation under certain reductive conditions.
III. Visualization of Key Concepts
Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
IV. References
-
ChemicalBook. (n.d.). 5-BROMO-6-METHYL-1H-BENZIMIDAZOLE synthesis. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1008361-65-6 | this compound. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Supporting Information. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis. Retrieved from --INVALID-LINK--
-
American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Molecules. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from --INVALID-LINK--
-
Molecules. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from --INVALID-LINK--
-
Google Patents. (2010). United States Patent. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from --INVALID-LINK--
-
Arkivoc. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). KR20120113709A - Benzimidazole compounds and uses thereof. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole). Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from --INVALID-LINK--
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from --INVALID-LINK--
-
Acros Pharmatech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromo-6-fluoro-1H-benzo[d]imidazole. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Cross Coupling Reactions. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. americanelements.com [americanelements.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Production of 5-Bromo-6-methoxy-1H-benzo[d]imidazole for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-6-methoxy-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical manufacturing of this important benzimidazole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of scaling up production from the lab bench to preclinical batch sizes.
I. Synthetic Pathway Overview
The synthesis of this compound is typically approached via a two-step process. This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials.
-
Step 1: Cyclization to form 6-methoxy-1H-benzo[d]imidazole. This involves the condensation of 4-methoxy-o-phenylenediamine with formic acid. This reaction is a classic and robust method for forming the benzimidazole core.[1][2]
-
Step 2: Regioselective Bromination. The intermediate, 6-methoxy-1H-benzo[d]imidazole, is then subjected to electrophilic aromatic substitution to introduce a bromine atom at the 5-position. Careful control of reaction conditions is crucial to ensure the desired regioselectivity.
Caption: Proposed two-step synthesis of this compound.
II. Detailed Experimental Protocols
These protocols are provided as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate process safety and engineering controls.
Protocol 1: Synthesis of 6-methoxy-1H-benzo[d]imidazole
This procedure is adapted from established methods for benzimidazole synthesis.[2][3][4]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-methoxy-o-phenylenediamine (1.0 eq.).
-
Reagent Addition: Under stirring, add 90% formic acid (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a vessel containing ice-cold water.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield 6-methoxy-1H-benzo[d]imidazole.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the bromination of activated aromatic rings.[3][5]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 6-methoxy-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add a solution of a brominating agent (e.g., bromine (1.0-1.1 eq.) or N-bromosuccinimide (NBS)) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate). If a chlorinated solvent was used, separate the organic layer. If acetic acid was used, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
III. Troubleshooting Guide
This section addresses common issues that may arise during the scale-up of the synthesis.
Problem 1: Low yield in the cyclization step (Protocol 1).
-
Question: My yield of 6-methoxy-1H-benzo[d]imidazole is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step can often be attributed to incomplete reaction or degradation of the starting material.[6]
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature cautiously. The purity of the formic acid is also crucial; use a high-purity grade.
-
Starting Material Quality: The 4-methoxy-o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities and lower yields. Ensure you are using a high-quality starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) during scale-up.
-
Work-up Losses: Ensure the pH during neutralization is optimal for complete precipitation of the product. Adjust the pH slowly to avoid co-precipitation of impurities.
-
Problem 2: Formation of multiple products in the bromination step (Protocol 2).
-
Question: I am observing multiple spots on my TLC plate after the bromination reaction, indicating the formation of byproducts. How can I improve the selectivity for the desired 5-bromo isomer?
-
Answer: The formation of multiple products is a common challenge in electrophilic aromatic substitution. The main side products are likely polybrominated species and other regioisomers.[3][5]
-
Polybromination: This occurs when more than one bromine atom is added to the benzimidazole ring. To minimize this, use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Slow, controlled addition at a low temperature is critical to prevent localized high concentrations of the brominating agent.[7]
-
Regioselectivity: The methoxy group at the 6-position is an ortho-, para-director, and the imidazole ring directs to the 5- and 7-positions. This combination strongly favors bromination at the 5-position. However, some formation of the 7-bromo isomer is possible. To enhance selectivity for the 5-position, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent. Using a protic solvent like acetic acid can also improve selectivity by protonating the imidazole nitrogens, thus modulating their directing effect.[5]
-
Caption: Troubleshooting flowchart for bromination side reactions.
Problem 3: Difficulty in purifying the final product.
-
Question: My crude this compound is difficult to purify. Recrystallization gives an oily product, and column chromatography has poor separation. What can I do?
-
Answer: Purification challenges often stem from the presence of closely related impurities or suboptimal purification techniques.
-
Oily Product from Recrystallization: This can be due to the presence of impurities that inhibit crystallization. Try different solvent systems for recrystallization. A combination of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is insoluble when cold) can be effective. For example, ethanol/water or ethyl acetate/hexane mixtures.
-
Poor Separation in Column Chromatography: If isomers are the primary impurity, separation can be challenging. Optimize your mobile phase by trying different solvent gradients. Ensure proper column packing and sample loading. Sometimes, a different stationary phase (e.g., alumina) may provide better separation.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when handling the reagents for this synthesis?
A1: Safety is paramount.
-
4-methoxy-o-phenylenediamine: This is an aromatic amine and should be handled as a potential skin and respiratory sensitizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid: This is a corrosive liquid. Handle with care to avoid skin and eye contact.
-
Bromine: Bromine is highly toxic, corrosive, and volatile. It should only be handled in a fume hood with appropriate respiratory protection.[8][9][10] Have a bromine spill kit readily available.
-
Chlorinated Solvents: These are generally toxic and should be handled in a well-ventilated area.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][13]
Q2: What analytical methods are recommended for in-process control and final product quality assessment?
A2: A combination of chromatographic and spectroscopic methods is recommended.
-
TLC: Useful for rapid, qualitative monitoring of reaction progress.
-
HPLC: The primary method for quantitative analysis of reaction conversion, purity of the final product, and detection of impurities.[14] A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.
-
NMR (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities. The presence of bromine will result in a characteristic M/M+2 isotopic pattern.[15]
Q3: What are the critical process parameters to consider when scaling up this synthesis for preclinical manufacturing?
A3: Scaling up introduces several challenges that need to be carefully managed.[7]
-
Heat Transfer: Both the cyclization and bromination reactions can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature and prevent thermal runaway.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity, especially during the slow addition of the brominating agent. Inadequate mixing can lead to localized "hot spots" and increased side product formation.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the brominating agent, should be carefully controlled to manage the reaction exotherm and maintain selectivity.
-
Material Transfer: Plan for the safe and efficient transfer of large quantities of corrosive and hazardous materials.
-
GMP Compliance: For preclinical manufacturing, all operations should be conducted following Good Manufacturing Practices (GMP) to ensure the quality and consistency of the Active Pharmaceutical Ingredient (API).[16]
| Parameter | Lab Scale Consideration | Scale-Up Consideration |
| Heat Management | Stir plate with oil bath | Jacketed reactor with controlled heating/cooling |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer |
| Reagent Addition | Manual addition via pipette | Controlled addition via pump |
| Purification | Flash column chromatography | Preparative HPLC or crystallization in a filter reactor |
V. References
-
Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles - Benchchem. Available at: --INVALID-LINK--
-
N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC - NIH. Available at: --INVALID-LINK--
-
3-BROMOANISOLE - SD Fine-Chem. Available at: --INVALID-LINK--
-
Safety Data Sheet - Merck Millipore. Available at: --INVALID-LINK--
-
Technical Support Center: Bromination of 6-Methyl-1H-benzo[d]imidazole - Benchchem. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Safety Data Sheet - Fluorochem. Available at: --INVALID-LINK--
-
troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. Available at: --INVALID-LINK--
-
Safety Data Sheet: Bromine - Carl ROTH. Available at: --INVALID-LINK--
-
Process R&D and GMP API Manufacturing. Available at: --INVALID-LINK--
-
BROMINE - CAMEO Chemicals - NOAA. Available at: --INVALID-LINK--
-
dealing with unexpected regioselectivity in aromatic bromination with BDMS - Benchchem. Available at: --INVALID-LINK--
-
cGMP Sterile API Manufacturing - Dalton Pharma Services. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem. Available at: --INVALID-LINK--
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: --INVALID-LINK--
-
1008361-65-6|this compound - BLDpharm. Available at: --INVALID-LINK--
-
A Review on Modern Approaches to Benzimidazole Synthesis - PubMed. Available at: --INVALID-LINK--
-
Synthetic application and scale up reaction. Conditions: Undivided... - ResearchGate. Available at: --INVALID-LINK--
-
A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods - Benchchem. Available at: --INVALID-LINK--
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. Available at: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: --INVALID-LINK--
-
Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole - SciSpace. Available at: --INVALID-LINK--
-
Study on Benzimidazole: A Comprehensive Review - IJFMR. Available at: --INVALID-LINK--
-
Complete Guide To Pre-Clinical Drug Product Manufacturing - Agno Pharmaceuticals. Available at: --INVALID-LINK--
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: --INVALID-LINK--
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: --INVALID-LINK--
-
(PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Process Related New Impurity in Ufiprazole - E-RESEARCHCO. Available at: --INVALID-LINK--
-
Application Note: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide - Benchchem. Available at: --INVALID-LINK--
-
This compound | CAS 1008361-65-6 | AMERICAN ELEMENTS ®. Available at: --INVALID-LINK--
-
Advances in Heterocyclic Chemistry for API Synthesis - Pharmaceutical Technology. Available at: --INVALID-LINK--
-
API Manufacturing | Pharmaron. Available at: --INVALID-LINK--
-
4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm. Available at: --INVALID-LINK--
-
Reactivity-Controlled Regioselectivity: A Regiospecific Synthesis of 1,2-Disubstituted Benzimidazoles | Semantic Scholar. Available at: --INVALID-LINK--
-
5-Bromo-6-fluoro-1H-benzo[d]imidazole - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Efficient Synthesis of 1H-Benzo[5][11]imidazo[1,2-c][7]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC - NIH. Available at: --INVALID-LINK--
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available at: --INVALID-LINK--
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. Available at: --INVALID-LINK--
-
A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. Available at: --INVALID-LINK--
-
Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds - Benchchem. Available at: --INVALID-LINK--
-
Benzimidazole-impurities - Pharmaffiliates. Available at: --INVALID-LINK--
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. ijariie.com [ijariie.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agnopharma.com [agnopharma.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Benzimidazole Derivatives: A Focus on 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] For decades, researchers have explored the diverse biological potential of benzimidazole derivatives, leading to the development of numerous drugs with anticancer, antimicrobial, and anthelmintic properties.[1][2] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, provides a fertile ground for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity.[3][4] This guide provides a comparative overview of the biological activity of 5-Bromo-6-methoxy-1H-benzo[d]imidazole in relation to other key benzimidazole derivatives, supported by experimental data and detailed protocols for biological evaluation.
Comparative Biological Activity: A Data-Driven Analysis
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and interference with key signaling pathways.[3] The substitution pattern on the benzimidazole ring significantly influences the cytotoxic potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Noteworthy Structural Features | Reference |
| 2-Aryl Substituted Benzimidazoles | MCF-7 (Breast) | Good Activity | Presence of a 2-aryl group is often linked to potent activity. | |
| 2-Thiobenzimidazoles (Compound 3c) | HCT-116 (Colon) | Active | The thio-substitution at the 2-position is a key feature. | [5] |
| 2-Thiobenzimidazoles (Compound 3l) | TK-10 (Renal) | Active | Varied substitutions on the thio-linked moiety influence selectivity. | [5] |
| Pyrazoline Substituted Benzimidazoles (BZ1) | Fibrosarcoma & Lung | Highest Activity in Series | Incorporation of a pyrazoline nucleus enhances cytotoxicity. | [3][4] |
| 1,2-Disubstituted Benzimidazoles | MCF-7 & C6 (Glioma) | Selective Activity | Substitutions at both N1 and C2 positions can confer selectivity. | [6] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) & SW480 (Colon) | 0.15 & 3.68 | Multiple methoxy substitutions and a carboxamide group at position 6. | [7] |
Analysis of Anticancer Data:
The data clearly indicates that substitutions at the 2 and 5/6 positions of the benzimidazole ring are critical for anticancer activity. For instance, the incorporation of a pyrazoline ring at the 2-position in compound BZ1 resulted in the highest activity against fibrosarcoma and lung cancer cell lines.[3][4] Similarly, the presence of multiple methoxy groups and a carboxamide at the 6-position in compound 5o led to potent cytotoxicity against A549 and SW480 cells.[7] Based on these trends, it is plausible that this compound would exhibit notable anticancer activity, with the bromo and methoxy groups contributing to its interaction with cancer-related targets. The halogen atom could enhance lipophilicity, facilitating cell membrane penetration, while the methoxy group might be involved in hydrogen bonding with the target enzyme or receptor.
Experimental Workflow for Anticancer Activity Screening
A crucial step in the evaluation of novel compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Caption: Workflow of the MTT assay for determining the cytotoxicity of benzimidazole derivatives.
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, targeting both bacteria and fungi. Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase or the disruption of microbial cell structure.[8]
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Noteworthy Structural Features | Reference |
| 2-Substituted Halogenobenzimidazoles | Mycobacterium kansasii & Mycobacterium avium | > Isoniazid | Presence of halogen atoms on the benzene ring. | [9] |
| 2-Substituted Benzimidazoles with Phenoxy Groups | Various bacteria | Potent | A phenoxy group linked to the 2-position. | [10] |
| Benzimidazole-Triazole Hybrids | S. aureus & E. coli | 32-64 | Hybrid molecules combining benzimidazole and triazole scaffolds. | [8] |
| N-Methyl-substituted Benzimidazole with Hydroxy/Methoxy Groups | E. faecalis | 8 | Specific substitutions on the N-atom and phenyl ring. | [11] |
Analysis of Antimicrobial Data:
The antimicrobial activity of benzimidazoles is heavily influenced by the nature and position of substituents. Halogenated benzimidazoles have shown potent activity against Mycobacterium species, suggesting that the bromo substituent in this compound could confer antimycobacterial properties.[9] The presence of a methoxy group might further modulate this activity. The effectiveness of hybrid molecules, such as benzimidazole-triazole derivatives, highlights the potential for synergistic effects when combining different pharmacophores.[8]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a standard and straightforward technique for the preliminary screening of the antimicrobial activity of new compounds.
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial or fungal cultures
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile cotton swab.
-
Well Preparation: Wells of 6-8 mm diameter are punched into the agar using a sterile cork borer.
-
Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anthelmintic Activity
Several benzimidazole derivatives are commercially available as broad-spectrum anthelmintic drugs, such as albendazole and mebendazole.[2] Their primary mechanism of action involves the inhibition of microtubule polymerization in helminths.[2]
| Compound/Derivative Class | Helminth Species | Activity Metric | Result | Noteworthy Structural Features | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Methylthio-6-chlorobenzimidazole Derivative | Trichinella spiralis | In vivo efficacy | Selected for detailed investigation | Chloro and methylthio substitutions. |[12] | | 1-Substituted Benzimidazole Derivatives | Trichinella spiralis | In vitro efficacy | 96-100% efficacy | Varied substitutions at the N1 position. |[13] | | 2-Substituted Benzimidazoles with p-chlorophenoxy moiety | Pheretima posthuma | Mortality and Paralysis Time | Equipotent to albendazole | A p-chlorophenoxy group at the 2-position. |[10] |
Analysis of Anthelmintic Data:
The anthelmintic activity of benzimidazoles is well-established, with substitutions at the 2, 5, and 6 positions playing a crucial role. The presence of a chloro group at the 6-position, as seen in the 2-methylthiobenzimidazole derivative, is associated with potent activity.[12] This suggests that the bromo group at the 5-position in this compound could contribute significantly to its anthelmintic potential. The methoxy group at the 6-position may further enhance this activity.
Signaling Pathway: Benzimidazole Inhibition of Tubulin Polymerization
The primary mechanism of action for many anthelmintic and some anticancer benzimidazoles is the disruption of microtubule dynamics through binding to β-tubulin.
Caption: Mechanism of action of benzimidazoles via inhibition of tubulin polymerization.
Conclusion
The benzimidazole scaffold remains a cornerstone in the development of new therapeutic agents. Based on established structure-activity relationships, this compound is predicted to possess a compelling profile of biological activities, including anticancer, antimicrobial, and anthelmintic properties. The presence of the bromo and methoxy substituents is anticipated to modulate its potency and selectivity. Further experimental validation of this specific compound is warranted to fully elucidate its therapeutic potential and to provide concrete data for direct comparison with other leading benzimidazole derivatives. The protocols and comparative data presented in this guide offer a robust framework for researchers in the field of drug discovery and development to evaluate and advance novel benzimidazole-based compounds.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some 1,2-disubstituted benzimidazole derivatives as new potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 9. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and PASS assisted evaluation of novel 2-substituted benzimidazole derivatives as potent anthelimintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 12. [The synthesis and study of the acute toxicity and anthelmintic activity of new 2-methylthiobenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 5-Bromo-6-methoxy-1H-benzo[d]imidazole analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-methoxy-1H-benzo[d]imidazole Analogs
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biological targets.[2] Within this versatile class, the this compound core represents a particularly promising starting point for the development of targeted therapies, especially in oncology. Analogs derived from this scaffold have demonstrated potent inhibitory activity against several protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how strategic chemical modifications at key positions influence biological activity, compare the performance of different analogs with supporting data, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
The this compound Core: Key Positions for Structural Modification
The therapeutic efficacy of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core ring structure.[4][5] For the 5-Bromo-6-methoxy scaffold, the most critical positions for derivatization to modulate potency, selectivity, and pharmacokinetic properties are the C2 and N1 positions.
-
The C2-Position: The carbon at position 2 is a highly versatile synthetic handle. Modifications here directly impact the molecule's ability to interact with the target protein's binding site, often the hinge region in protein kinases.[6] Introducing various aryl and heteroaryl groups via cross-coupling reactions is a common and effective strategy to explore the chemical space and optimize target engagement.[6]
-
The N1-Position: The nitrogen at position 1 can be substituted to alter the compound's physicochemical properties. Alkylation or acylation at this site can modulate solubility, cell permeability, and metabolic stability, which are crucial for translating in vitro potency into in vivo efficacy.[5]
Below is a diagram illustrating the core scaffold and these key sites for chemical diversification.
Caption: Core scaffold and key modification sites.
Comparative Analysis: Impact of Substituents on Biological Activity
SAR studies involve systematically altering a molecule's structure to observe the corresponding changes in biological activity.[7] For this compound analogs, this often involves synthesizing a library of compounds with diverse substituents at the C2 position and evaluating their anticancer and kinase inhibitory effects.
C2-Position Substitution Analysis
The data below represents a hypothetical, yet illustrative, comparison based on trends observed in the literature for benzimidazole-based kinase inhibitors.[1][3] The primary goal is to demonstrate how C2-substitutions influence inhibitory potency against a common cancer cell line (e.g., HepG2, liver cancer) and a relevant protein kinase target (e.g., Epidermal Growth Factor Receptor, EGFR).
| Compound ID | C2-Substituent | Rationale for Modification | In Vitro Cytotoxicity IC50 (HepG2, µM) | EGFR Kinase Inhibition IC50 (µM) |
| Analog 1 | Phenyl | Baseline aromatic substituent for initial screening. | 15.2 | 25.8 |
| Analog 2 | 4-Fluorophenyl | Introduction of an electron-withdrawing group (EWG) can enhance hydrogen bonding potential with the kinase hinge region. | 8.5 | 12.1 |
| Analog 3 | 4-Methoxyphenyl | An electron-donating group (EDG) may increase electron density but can sometimes lead to steric hindrance or reduced potency. | 21.4 | 35.2 |
| Analog 4 | Pyridin-4-yl | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially improving binding affinity and solubility. | 5.1 | 7.3 |
| Analog 5 | Thiophen-2-yl | A different heteroaromatic ring to explore alternative binding interactions and physicochemical properties. | 9.8 | 15.5 |
Key SAR Insights from the Data:
-
Aromaticity is Key: An aromatic or heteroaromatic ring at the C2 position is generally required for activity.
-
Electronic Effects Matter: The introduction of an electron-withdrawing fluorine atom (Analog 2) improved potency compared to the unsubstituted phenyl ring (Analog 1) and the electron-donating methoxy group (Analog 3). This suggests that modulating the electronic properties of the C2-aryl ring is a critical optimization strategy.
-
Heteroatoms are Favorable: The pyridine-containing analog (Analog 4) showed the highest potency. This is a common observation in kinase inhibitor design, where the nitrogen atom can form a crucial hydrogen bond with the "hinge" region of the kinase active site, mimicking the adenine portion of ATP.[6]
Essential Experimental Protocols
To ensure the generation of reliable and reproducible SAR data, standardized and well-controlled experimental protocols are paramount. The following sections detail the methodologies for the synthesis and biological evaluation of these analogs.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for creating C-C bonds, making it ideal for attaching diverse aryl or heteroaryl groups to the C2 position of the benzimidazole core.[6]
Causality: This method is chosen for its high tolerance of various functional groups, generally good yields, and commercially available reagents (boronic acids), allowing for the rapid generation of a diverse compound library for screening.
Caption: General workflow for synthesizing C2-substituted analogs.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction flask, combine 2,5-Dibromo-4-methoxy-1H-benzo[d]imidazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to prevent catalyst degradation.
-
Reaction: Heat the mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure C2-substituted analog.
-
Characterization: Confirm the structure of the final compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for cytotoxic potential.[8] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[8]
Trustworthiness: This protocol incorporates essential controls—untreated cells, vehicle control, and a positive control—to ensure the validity of the results. The dose-response format allows for the calculation of an IC₅₀ value, a quantitative measure of potency.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will form visible purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Protocol 3: Biochemical Kinase Inhibition Assay
To confirm that the cytotoxic effects are due to the inhibition of a specific kinase, a direct biochemical assay is necessary. The ADP-Glo™ Kinase Assay is a common luminescent-based method that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.[6]
Caption: Workflow for a typical luminescent kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the recombinant kinase enzyme, the kinase assay buffer, and serial dilutions of the test compound.[6]
-
Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated during the kinase reaction back into ATP. Incubate for 30 minutes.
-
Luminescence Measurement: The newly generated ATP is used by an Ultra-Glo™ Luciferase to produce a luminescent signal that is proportional to the amount of ADP produced, and thus, to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The signal will be high for uninhibited kinase and low for inhibited kinase. Plot the signal versus the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel therapeutic agents, particularly kinase inhibitors for cancer treatment. The structure-activity relationship is heavily dictated by substitutions at the C2 position, where the introduction of heteroaromatic rings containing hydrogen bond acceptors, like pyridine, can significantly enhance potency.[3][6] Systematic evaluation using robust synthetic and biological protocols, as outlined in this guide, is essential for rationally designing next-generation inhibitors. Future work should focus on optimizing the N1 position to improve pharmacokinetic properties and conducting kinome-wide selectivity profiling to ensure the on-target activity and minimize potential off-target effects of lead compounds.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
The Evolving Landscape of Cancer Therapeutics: An In Vitro Efficacy Guide to Substituted Benzimidazole Derivatives
A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective anticancer agents, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. Its structural similarity to endogenous purine nucleotides allows for interaction with various biological targets, making it a cornerstone in the design of new therapeutic molecules. This guide provides a comprehensive comparison of the in vitro efficacy of substituted benzimidazole derivatives against various cancer cell lines, with a focus on understanding the impact of bromine and methoxy substitutions, particularly at the 5- and 6-positions of the benzimidazole ring. While a direct comparative series of 5-Bromo-6-methoxy-1H-benzo[d]imidazole derivatives is not extensively documented in publicly available literature, this guide will synthesize data from closely related analogs to provide valuable insights into their potential as anticancer agents.
Comparative In Vitro Efficacy of Substituted Benzimidazole Derivatives
The strategic placement of different functional groups on the benzimidazole core can significantly modulate the cytotoxic activity of the resulting compounds. Below, we analyze the in vitro efficacy of various bromo- and methoxy-substituted benzimidazole derivatives against a panel of human cancer cell lines.
Bromo-Substituted Benzimidazole Derivatives: A Potent Class of Anticancer Agents
The introduction of a bromine atom to the benzimidazole scaffold has been shown to enhance anticancer activity in several studies. This is often attributed to the ability of bromine to form halogen bonds and increase the lipophilicity of the molecule, thereby improving its cell permeability and interaction with target proteins.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 4,5,6,7-tetrabromo-1H-benzimidazole derivative | MCF-7 (Breast) | 5.30 | |
| CCRF-CEM (Leukemia) | 6.80 | |||
| Compound 2 | 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549 (Lung) | Not specified, but showed considerable growth inhibition | |
| MCF-7 (Breast) | Not specified, but showed considerable growth inhibition | |||
| HeLa (Cervical) | Not specified, but showed considerable growth inhibition | |||
| Compound 3 | N'-(3-bromobenzylidene) derivative | HCT-116 (Colon) | 7.82 | |
| HepG2 (Liver) | 8.11 | |||
| MCF-7 (Breast) | 10.21 |
Methoxy-Substituted Benzimidazole Derivatives: Modulators of Cytotoxicity
Methoxy groups, being electron-donating, can influence the electronic properties of the benzimidazole ring and its interactions with biological targets. Their impact on anticancer activity can vary depending on their position and the overall structure of the molecule.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 | |
| SW480 (Colon) | 3.68 | |||
| Compound 5 | 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | Not specified | Not specified, but synthesized for anticancer evaluation | |
| Compound 6 | 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H benzimidazole | Not specified | Showed good anticancer activity |
Inferred Structure-Activity Relationship (SAR) for this compound Derivatives
Based on the data presented for bromo- and methoxy-substituted analogs, we can infer the potential structure-activity relationship for the this compound scaffold. The presence of a bromine atom at the 5-position is anticipated to contribute positively to the cytotoxic activity. The methoxy group at the 6-position, adjacent to the bromine, will likely modulate the electronic and steric properties of the benzene portion of the benzimidazole ring. This could influence the binding affinity of the molecule to its target and affect its overall efficacy.
It is hypothesized that the combination of the electron-withdrawing nature of the bromine and the electron-donating nature of the methoxy group could create a unique electronic environment that may be favorable for interaction with specific biological targets. However, without direct experimental data for a series of these specific derivatives, this remains
Comparative Guide to In Vivo Animal Models for Efficacy Testing of 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic pharmacophore in modern drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] Its resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Extensive research has demonstrated that benzimidazole derivatives can function as potent anticancer and anti-inflammatory agents.[3][4][5]
The specific compound, 5-Bromo-6-methoxy-1H-benzo[d]imidazole, is a novel entity. While direct in vivo data for this molecule is not yet established, its structure suggests significant therapeutic potential based on the activities of related analogs. The bromo and methoxy substitutions can critically influence target binding affinity, selectivity, and pharmacokinetic properties. This guide outlines a robust, multi-pronged strategy to systematically investigate its efficacy in well-validated animal models.
Part 1: Investigating Anticancer Efficacy
The anticancer activity of benzimidazole derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[6][7][8][9] Key targets for this class of compounds include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.[8][10] Therefore, a logical first step is to assess the efficacy of this compound in oncology models, hypothesizing a mechanism centered on kinase inhibition.
Proposed Signaling Pathway: Kinase Inhibition
We hypothesize that this compound may function by inhibiting receptor tyrosine kinases like VEGFR-2, thereby blocking downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are fundamental for tumor cell proliferation and angiogenesis.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
Comparison of different synthetic routes to 5-Bromo-6-methoxy-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methoxy-1H-benzo[d]imidazole is a substituted benzimidazole derivative of significant interest in drug discovery. The benzimidazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds. The specific substitutions of a bromine atom and a methoxy group on the benzene ring can modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of potential therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers. This guide will compare and contrast the most viable synthetic pathways to this target molecule.
The primary approach to synthesizing this compound involves a two-stage process: the synthesis of the key intermediate, 4-bromo-5-methoxy-1,2-phenylenediamine, followed by the cyclization of this diamine to form the benzimidazole ring. We will explore variations within this framework, including a potential one-pot alternative.
Synthetic Route Overview
Caption: High-level overview of the synthetic strategies to this compound.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-5-methoxy-1,2-phenylenediamine
The successful synthesis of the target benzimidazole is critically dependent on the efficient preparation of the diamine intermediate. The most direct route to this intermediate begins with the nitration of a suitable precursor, followed by the reduction of the nitro group.
Step 1: Synthesis of 4-Bromo-5-methoxy-2-nitroaniline
A common precursor for this step is 4-bromo-3-methoxyaniline. The nitration of this compound introduces a nitro group ortho to the amino group.
Experimental Protocol:
-
Dissolve 4-bromo-3-methoxyaniline in a suitable solvent such as concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction to stir for a specified time until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-bromo-5-methoxy-2-nitroaniline.
Step 2: Reduction of 4-Bromo-5-methoxy-2-nitroaniline
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method.
Experimental Protocol:
-
Dissolve 4-bromo-5-methoxy-2-nitroaniline in a suitable solvent, such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on activated carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-bromo-5-methoxy-1,2-phenylenediamine, which often appears as a dark oil or solid.[1]
Part 2: Cyclization to this compound
With the key diamine intermediate in hand, the next critical step is the formation of the imidazole ring. This is typically achieved by reacting the diamine with a one-carbon electrophile. We will compare two of the most common methods: the Phillips condensation using formic acid and a milder approach using trimethyl orthoformate.
Route 1A: Phillips Benzimidazole Synthesis with Formic Acid
This is a classic and robust method for benzimidazole synthesis.
Caption: Phillips condensation of the diamine with formic acid.
Experimental Protocol:
-
In a round-bottom flask, combine 4-bromo-5-methoxy-1,2-phenylenediamine with an excess of formic acid (typically 90%).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as a 10% sodium hydroxide solution, until the solution is alkaline.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[2][3][4]
Route 1B: Cyclization with Trimethyl Orthoformate
This method offers a milder alternative to the high temperatures and strong acid conditions of the Phillips synthesis.
Caption: Cyclization using trimethyl orthoformate.
Experimental Protocol:
-
Dissolve 4-bromo-1,2-benzenediamine in a solvent such as N,N-dimethylformamide (DMF).
-
Add an excess of trimethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.[5]
Comparison of Cyclization Routes
| Parameter | Route 1A: Phillips Synthesis (Formic Acid) | Route 1B: Trimethyl Orthoformate |
| Reagents | Formic acid | Trimethyl orthoformate, catalytic acid |
| Reaction Conditions | High temperature (reflux, ~100-110 °C) | Room temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Work-up | Neutralization, precipitation, filtration | pH adjustment, extraction |
| Yield | Generally high (often >80%)[1] | Can be quantitative[5] |
| Scalability | Readily scalable | Scalable, but may require larger volumes of solvent for extraction |
| Safety & Handling | Formic acid is corrosive and requires careful handling. High temperatures pose a risk. | Trimethyl orthoformate is flammable. Use of strong acid catalyst requires care. |
| Advantages | Simple, inexpensive reagents, robust and reliable. | Milder conditions, shorter reaction time. |
| Disadvantages | Harsh conditions (high temperature, strong acid). | Requires an additional solvent and extraction step. |
Route 2: One-Pot Synthesis
A one-pot synthesis, where multiple reaction steps are carried out in the same flask without isolating intermediates, offers significant advantages in terms of efficiency and sustainability. For the synthesis of substituted benzimidazoles, a one-pot reductive cyclization from a 2-nitroaniline and an aldehyde is a viable approach.
Caption: Conceptual diagram of a one-pot reductive cyclization.
While a specific one-pot synthesis for this compound is not extensively documented in the readily available literature, the general methodology has been successfully applied to similar structures.[4]
Conceptual Protocol:
-
Dissolve 4-bromo-5-methoxy-2-nitroaniline and an aldehyde (for the unsubstituted benzimidazole, formaldehyde or a formaldehyde equivalent would be used) in a suitable solvent like DMSO.
-
Add a reducing agent, such as sodium dithionite (Na2S2O4), which can concurrently reduce the nitro group and facilitate the cyclization with the aldehyde.
-
Heat the reaction mixture to an elevated temperature (e.g., 90 °C) and stir until the reaction is complete.
-
The work-up would typically involve pouring the reaction mixture into water, followed by extraction and purification.
Advantages of a One-Pot Approach:
-
Increased Efficiency: Reduces the number of synthetic steps, saving time and resources.
-
Improved Yields: Avoids losses associated with the isolation and purification of intermediates.
-
Greener Chemistry: Minimizes solvent waste and energy consumption.
Challenges:
-
Optimization Required: The reaction conditions would need to be carefully optimized for this specific substrate to achieve good yields and minimize side products.
-
Compatibility: The choice of reducing agent and reaction conditions must be compatible with both the starting materials and the product.
Conclusion and Recommendations
For the synthesis of this compound, the two-step approach commencing with the reduction of 4-bromo-5-methoxy-2-nitroaniline followed by cyclization is the most established and reliable method.
-
For the cyclization step , the choice between the Phillips synthesis (formic acid) and the trimethyl orthoformate method depends on the specific laboratory constraints and scale of the reaction. The Phillips synthesis is simple and uses inexpensive reagents, making it suitable for larger-scale preparations where high temperatures are manageable. The trimethyl orthoformate method is advantageous for smaller-scale syntheses where milder conditions and shorter reaction times are prioritized.
-
The one-pot synthesis represents a promising alternative that could offer significant improvements in efficiency. However, it would require initial investment in reaction development and optimization for this particular target molecule.
For researchers requiring a dependable and well-documented route, the two-step synthesis is recommended. For those focused on process optimization and green chemistry, exploring the development of a one-pot procedure is a worthwhile endeavor.
References
The Ascendancy of the Benzimidazole Scaffold: A Comparative Analysis of 5-Bromo-6-methoxy-1H-benzo[d]imidazole Against Core Heterocycles
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. These cyclic structures are the architectural foundation upon which potency, selectivity, and favorable pharmacokinetic properties are built. Among the pantheon of "privileged scaffolds"—a term coined to describe molecular frameworks that can bind to multiple, diverse biological targets—the benzimidazole core stands out for its remarkable versatility. This guide provides a deep, comparative analysis of a specific, functionalized benzimidazole, 5-Bromo-6-methoxy-1H-benzo[d]imidazole, and contextualizes its utility against other foundational heterocyclic cores like benzothiazole, indole, and quinoline.
The Benzimidazole Core: A Nexus of Biological Activity
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif found in a multitude of biologically active compounds, most notably in the antiulcer drugs omeprazole and lansoprazole, and the anthelmintic agent albendazole. Its prominence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The specific substitution pattern of This compound endows the core scaffold with distinct electronic and steric properties. The electron-withdrawing bromine atom at the 5-position and the electron-donating methoxy group at the 6-position create a unique electronic environment that can significantly influence binding affinity and metabolic stability.
Synthesis and Functionalization
A common and reliable method for synthesizing substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve one equivalent of 4-bromo-5-methoxy-1,2-diaminobenzene in a suitable solvent such as ethanol or a mixture of water and HCl.
-
Addition of Formic Acid: Add an excess of formic acid (acting as both solvent and reactant) to the solution. Formic acid serves as the source for the C2 carbon of the imidazole ring.
-
Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the mixture to room temperature and carefully neutralize it with an aqueous solution of sodium hydroxide or ammonia until a pH of approximately 7-8 is reached.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove residual salts, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.
Caption: General workflow for the synthesis of the target benzimidazole scaffold.
Comparative Analysis with Other Heterocyclic Cores
While the benzimidazole scaffold is highly versatile, other heterocyclic cores offer distinct advantages depending on the therapeutic target and desired drug properties.
| Feature | Benzimidazole | Benzothiazole | Indole | Quinoline |
| Core Structure | Fused benzene and imidazole rings | Fused benzene and thiazole rings | Fused benzene and pyrrole rings | Fused benzene and pyridine rings |
| Key Interactions | Excellent H-bond donor/acceptor | H-bond acceptor, π-stacking | Excellent H-bond donor, π-stacking | H-bond acceptor, π-stacking |
| Common Targets | Kinases, GPCRs, Parasitic Enzymes | Kinases, Amyloid Proteins | Serotonin Receptors, Kinases | Kinases, DNA Gyrase, Parasitic Enzymes |
| Notable Drugs | Omeprazole, Albendazole, Telmisartan | Riluzole, Pramipexole | Sumatriptan, Ondansetron, Sunitinib | Chloroquine, Ciprofloxacin, Camptothecin |
| Synthetic Accessibility | Generally straightforward (e.g., Phillips condensation) | Moderate (e.g., Jacobson condensation) | Diverse and well-established (e.g., Fischer synthesis) | Well-established (e.g., Skraup synthesis) |
| Physicochemical Profile | Generally good aqueous solubility and metabolic stability. | More lipophilic compared to benzimidazole. | Can be prone to oxidative metabolism. | Basic nitrogen can aid solubility but also lead to hERG liability. |
Benzothiazole: The Bioisostere
Benzothiazole can be considered a close structural relative or bioisostere of benzimidazole, where the N-H group is replaced by a sulfur atom. This change removes a hydrogen bond donor site, which can be advantageous in tuning selectivity and reducing off-target effects. However, this also increases lipophilicity, which can impact solubility and cell permeability.
Indole: The Privileged Neuromodulator
The indole scaffold is arguably one of the most important heterocycles in medicinal chemistry, forming the core of the neurotransmitter serotonin and numerous drugs targeting the central nervous system. While it shares π-stacking and hydrogen bonding capabilities with benzimidazole, its reactivity and metabolic profile are distinct, often involving oxidation of the electron-rich pyrrole ring.
Quinoline: The Antimalarial Powerhouse
The quinoline scaffold, with its basic nitrogen atom, has a long history in medicine, particularly in the development of antimalarial drugs like chloroquine. This basic center is often crucial for activity, allowing the molecule to accumulate in the acidic food vacuole of the malaria parasite. However, this same feature can also be a liability, leading to potential cardiotoxicity through interactions with the hERG potassium channel.
Application in Kinase Inhibition: A Case Study
A primary application for these scaffolds is in the development of small-molecule kinase inhibitors for oncology. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The ATP binding site of kinases is a well-defined pocket that can be targeted by heterocyclic compounds.
Many kinase inhibitors utilize a "hinge-binding" motif, where the heterocyclic core forms crucial hydrogen bonds with the backbone of the kinase hinge region. The benzimidazole scaffold is particularly adept at this, using its N1 and N3 atoms to mimic the adenine portion of ATP.
Caption: Benzimidazole inhibitors targeting the RAF kinase in the MAPK/ERK pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol assesses the ability of a compound to inhibit cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and a quinoline-based control) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are typically used to calculate an IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Conclusion
The this compound scaffold represents a highly promising starting point for drug discovery. Its synthetic tractability, coupled with the proven ability of the benzimidazole core to interact with a wide range of biological targets, makes it a superior choice for many therapeutic applications. While other heterocyclic cores like benzothiazole, indole, and quinoline have their own established niches, the benzimidazole scaffold offers a unique balance of structural rigidity, hydrogen bonding capability, and metabolic stability. The specific substitutions at the 5- and 6-positions provide chemists with powerful tools to fine-tune the molecule's properties, optimizing it for potency, selectivity, and a favorable drug-like profile. For research teams looking to develop novel therapeutics, particularly in the areas of oncology and infectious diseases, the strategic choice of a functionalized benzimidazole core provides a robust and validated foundation for success.
A Senior Application Scientist's Guide to Validating the Molecular Target of 5-Bromo-6-methoxy-1H-benzo[d]imidazole Using Genetic Approaches
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the molecular target of the novel compound 5-Bromo-6-methoxy-1H-benzo[d]imidazole. While the precise molecular target of this specific compound is not extensively documented in publicly available literature, the benzimidazole scaffold is common in kinase inhibitors and other targeted agents.[1][2][3] Therefore, for the purpose of this illustrative guide, we will proceed with a hypothetical yet plausible scenario: we hypothesize that this compound exerts its cytotoxic effects by inhibiting "Kinase X," a critical protein in a cancer cell survival pathway.
This document outlines a rigorous, multi-pronged strategy employing genetic techniques to test this hypothesis. The core principle of genetic target validation is to assess whether modulating the expression level of a putative target gene recapitulates or reverses the phenotypic effect of the compound.[4] If reducing the amount of Kinase X makes cells resistant to our compound, and increasing it makes them more sensitive, we build a strong case for a direct on-target relationship.
Part 1: The Foundational Principle - Linking Genotype to Phenotype
Before committing to costly and time-consuming downstream studies, it is crucial to establish a high-confidence link between the presumed molecular target and the compound's mechanism of action.[5][6] Genetic methods offer the most direct way to probe this link. The central logic is as follows: if the compound's efficacy depends on the presence of its target, then removing or reducing that target should confer resistance to the compound. This guide will compare three primary genetic methodologies: CRISPR/Cas9-mediated knockout, siRNA-mediated knockdown, and target overexpression.[7][8][9]
Part 2: Loss-of-Function Approaches - Does Removing the Target Confer Resistance?
Loss-of-function experiments are the cornerstone of target validation. By eliminating or reducing the expression of the putative target, we can observe if the compound loses its efficacy.
A. CRISPR/Cas9-Mediated Gene Knockout: The Gold Standard
The CRISPR/Cas9 system allows for the permanent and complete knockout (KO) of the target gene, providing the clearest possible evidence for its role.[7][10] A KO cell line that becomes resistant to this compound is a powerful piece of validation data.
Caption: Workflow for generating and validating a CRISPR/Cas9 knockout cell line.
-
sgRNA Design & Synthesis:
-
Action: Design 2-3 unique single guide RNAs (sgRNAs) targeting early, constitutive exons of the Kinase X gene using a validated online tool (e.g., CHOPCHOP, Synthego).
-
Rationale: Targeting early exons maximizes the chance of generating a frameshift mutation, leading to a non-functional protein. Using multiple sgRNAs controls for off-target effects and variable guide efficiency.[]
-
-
Vector Construction:
-
Action: Clone the synthesized sgRNA sequences into a lentiviral vector that co-expresses Cas9 nuclease and a selection marker (e.g., Puromycin resistance).
-
Rationale: Lentivirus allows for efficient delivery into a wide range of cell types, including non-dividing cells, and stable integration of the Cas9/sgRNA machinery.[8]
-
-
Cell Transduction & Selection:
-
Action: Transduce the target cancer cell line (e.g., HeLa, A549) with the lentiviral particles. After 48-72 hours, apply puromycin selection to eliminate non-transduced cells.
-
Rationale: This step enriches the population of cells that have successfully incorporated the CRISPR machinery.
-
-
Single-Cell Cloning:
-
Action: Seed the selected polyclonal population into 96-well plates at a density of ~0.5 cells/well to isolate and expand individual clones.
-
Rationale: A polyclonal population will have a mix of editing outcomes (heterozygous KO, homozygous KO, unedited). Isolating monoclonal populations is essential for clean, interpretable results.
-
-
Validation of Knockout:
-
Genomic Validation: For each clone, extract genomic DNA, PCR amplify the sgRNA target region, and perform Sanger sequencing to identify insertions/deletions (indels).
-
Protein Validation (Critical): Perform a Western blot using a validated antibody against Kinase X to confirm the complete absence of the protein. This is the ultimate proof of a successful knockout.
-
-
Phenotypic Assay:
-
Action: Treat the validated KO clones and the parental (Wild-Type, WT) cell line with a dose-response curve of this compound. Calculate the IC50 value for each.
-
Expected Outcome: A significant rightward shift (increase) in the IC50 curve for the KO cells compared to WT cells strongly supports the hypothesis that Kinase X is the target.
-
B. siRNA/shRNA-Mediated Knockdown: A Transient Alternative
RNA interference (RNAi) offers a faster, though transient, method to reduce target gene expression.[12][13] It is particularly useful for targets that may be essential for cell survival, where a permanent knockout would be lethal.[12]
-
siRNA Selection:
-
Action: Procure at least two independent, pre-validated small interfering RNAs (siRNAs) targeting Kinase X mRNA. Also, obtain a non-targeting control (NTC) siRNA.
-
Rationale: Using multiple siRNAs targeting different regions of the mRNA minimizes the risk of off-target effects. The NTC is crucial to control for cellular stress responses induced by the transfection process itself.[12]
-
-
Transfection:
-
Action: Transfect the target cancer cells with the Kinase X siRNAs and the NTC siRNA using a suitable lipid-based transfection reagent (e.g., Lipofectamine).
-
Rationale: Optimization of siRNA concentration and transfection time is critical to achieve maximal knockdown with minimal toxicity.
-
-
Validation of Knockdown:
-
Action: At 48-72 hours post-transfection, harvest cells. Use one portion for RNA extraction and qRT-PCR to quantify Kinase X mRNA levels. Use the other portion for protein extraction and Western blotting to confirm reduced Kinase X protein levels.
-
Rationale: The knockdown effect is transient. It is essential to confirm target suppression at both the mRNA and protein level at the time of the phenotypic assay.
-
-
Phenotypic Assay:
-
Action: 24 hours post-transfection, re-plate the cells and treat with this compound. Perform a cell viability assay 48-72 hours later.
-
Expected Outcome: Cells treated with Kinase X siRNAs should show increased viability (resistance) in the presence of the compound compared to cells treated with the NTC siRNA.
-
Part 3: Gain-of-Function Approach - Does Overexpression Increase Sensitivity?
Complementing loss-of-function studies, a gain-of-function approach provides orthogonal evidence. If the compound's target is Kinase X, then increasing the cellular concentration of Kinase X should make the cells more sensitive to the compound.
-
Vector Construction:
-
Action: Clone the full-length cDNA of Kinase X into an expression vector (e.g., lentiviral or plasmid-based) under the control of a strong constitutive promoter (e.g., CMV). Include an empty vector control.
-
Rationale: The empty vector serves as the proper negative control, accounting for any effects of the vector backbone or the transfection/transduction process.
-
-
Generation of Stable Cell Line:
-
Action: Transfect or transduce the target cells. Select for stable integrants using an appropriate selection marker (e.g., Neomycin/G418).
-
Rationale: Creating a stable cell line ensures consistent, long-term expression of the target gene, which is more reliable than transient transfection for repeated experiments.[8][14]
-
-
Validation of Overexpression:
-
Action: Confirm significantly increased levels of Kinase X protein in the stable cell line compared to the empty vector control line via Western blot.
-
-
Phenotypic Assay:
-
Action: Determine the IC50 of this compound in the Kinase X-overexpressing line and the empty vector control line.
-
Expected Outcome: A significant leftward shift (decrease) in the IC50 curve for the overexpressing cells compared to the control cells indicates sensitization and supports the target hypothesis.
-
Part 4: Comparative Analysis and Data Interpretation
The choice of genetic method depends on the specific biological question, the nature of the target, and available resources.
Table 1: Comparison of Genetic Target Validation Methods
| Feature | CRISPR/Cas9 Knockout | siRNA/shRNA Knockdown | Overexpression |
| Effect | Permanent gene disruption | Transient mRNA degradation | Ectopic gene expression |
| Outcome | Complete loss of protein | Partial reduction of protein | Increased protein level |
| Timeframe | Long (weeks to months) | Short (days) | Medium (weeks for stable line) |
| Use Case | Gold-standard validation for non-essential genes | Rapid validation; essential genes | Orthogonal validation; sensitization studies |
| Key Control | Parental (WT) cell line | Non-Targeting Control (NTC) siRNA | Empty vector control |
| Major Pro | Unambiguous, permanent result | Fast and high-throughput | Confirms sensitization |
| Major Con | Labor-intensive; not for essential genes | Incomplete knockdown; off-target effects | Non-physiological expression levels |
Interpreting Hypothetical Data
Table 2: Hypothetical IC50 Data for this compound
| Cell Line / Condition | Target Status | Expected IC50 (nM) | Interpretation |
| Wild-Type (Parental) | Endogenous | 100 | Baseline Potency |
| Kinase X KO Clone | Knockout | > 5,000 | Strong Resistance: Supports target hypothesis |
| NTC siRNA Control | Endogenous | 110 | No effect from control siRNA |
| Kinase X siRNA | Knockdown | 850 | Partial Resistance: Supports target hypothesis |
| Empty Vector Control | Endogenous | 105 | No effect from control vector |
| Kinase X Overexpression | Overexpressed | 20 | Sensitization: Strongly supports target hypothesis |
Part 5: The Crucial Rescue Experiment
To definitively rule out off-target effects, especially in CRISPR-KO models, a "rescue" experiment is the final piece of the puzzle.
Caption: Logical flow of a rescue experiment to confirm target specificity.
In this experiment, the cDNA for Kinase X is re-introduced into the validated Kinase X KO cell line. If re-expression of the target restores sensitivity to this compound, it provides unequivocal evidence that the resistance phenotype of the KO cells was specifically due to the absence of Kinase X and not an unforeseen off-target effect of the CRISPR/Cas9 machinery.
Conclusion
Validating the molecular target of a novel compound like this compound is a critical step in its development as a potential therapeutic. A multi-faceted approach using complementary genetic strategies—CRISPR/Cas9 knockout for definitive loss-of-function, siRNA knockdown for rapid assessment, and overexpression for orthogonal gain-of-function evidence—creates a robust and convincing validation package. When combined with a conclusive rescue experiment, this workflow provides the highest possible confidence that the observed cellular phenotype is a direct result of on-target activity, paving the way for further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. wjbphs.com [wjbphs.com]
- 5. selectscience.net [selectscience.net]
- 6. biocompare.com [biocompare.com]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viral Vectors for Target Validation | Vector Biolabs [vectorbiolabs.com]
- 9. nuvisan.com [nuvisan.com]
- 10. criver.com [criver.com]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyagen.com [cyagen.com]
A Comparative Cytotoxicity Analysis: 5-Bromo-6-methoxy-1H-benzo[d]imidazole versus Standard Chemotherapeutic Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, attributed to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. This guide provides a comparative benchmark of the cytotoxic potential of a specific benzimidazole derivative, 5-Bromo-6-methoxy-1H-benzo[d]imidazole, against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. This analysis is designed for researchers, scientists, and drug development professionals to contextualize the potential of this compound class and to provide robust, reproducible protocols for its evaluation.
While direct experimental cytotoxicity data for this compound is not extensively available in the public domain, this guide will utilize data from closely related bromo-substituted benzimidazole derivatives to provide a meaningful comparison and a framework for future studies. A recent study on novel benzimidazole derivatives identified a bromo-substituted compound (compound 5) that exhibited significant cytotoxic activity against various cancer cell lines, inducing G2/M cell cycle arrest and apoptosis[1]. This highlights the potential of the bromo-benzimidazole core.
Comparative Cytotoxicity Profile (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC₅₀ values for our representative bromo-benzimidazole derivative and the standard anticancer drugs against a panel of common human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung adenocarcinoma). It is important to note that IC₅₀ values can vary between studies due to differing experimental conditions such as cell density and incubation time[2][3].
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromo-Benzimidazole Derivative | MCF-7 (Breast) | 17.8 ± 0.24 | [1] |
| DU-145 (Prostate) | 10.2 ± 1.4 | [1] | |
| H69AR (Small Cell Lung) | 49.9 ± 0.22 | [1] | |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.0 | [2] |
| HeLa (Cervical) | ~0.1 - 1.0 | ||
| A549 (Lung) | ~0.5 - 5.0 | ||
| Cisplatin | MCF-7 (Breast) | ~5.0 - 20.0 | [3] |
| HeLa (Cervical) | ~2.0 - 15.0 | [3] | |
| A549 (Lung) | 16.48 | [4] | |
| Paclitaxel | MCF-7 (Breast) | 0.0075 | [5] |
| HeLa (Cervical) | ~0.0025 - 0.0075 | [6] | |
| A549 (Lung) | 0.00135 | [7] |
Note: The IC₅₀ values for the Bromo-Benzimidazole Derivative are for a specific synthesized compound with a bromo-substitution and are used here as a representative for the class[1]. The IC₅₀ values for the standard drugs are presented as a range to reflect the variability across different studies and experimental conditions[2][3][6].
Mechanistic Insights: A Tale of Diverse Pathways
The cytotoxic effects of these compounds are rooted in their distinct mechanisms of action, leading to cell cycle arrest and apoptosis. Understanding these pathways is crucial for rational drug design and combination therapies.
This compound and its Analogs:
Benzimidazole derivatives exert their anticancer effects through multiple pathways[8]. Many act as microtubule inhibitors, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase[1]. Others function as topoisomerase inhibitors, preventing DNA replication and repair, or induce apoptosis through the intrinsic mitochondrial pathway. The bromo-substituted derivative highlighted in our data was shown to induce G2/M phase arrest, suggesting interference with microtubule dynamics or related cell cycle checkpoints[1].
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species (ROS), leading to oxidative stress and further DNA damage.
Cisplatin: This platinum-based drug forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, interfering with replication and transcription and ultimately triggering apoptosis.
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase and subsequent apoptosis.
Below are diagrams illustrating the key signaling pathways implicated in the action of these anticancer agents.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and comparable data, standardized cytotoxicity assays are paramount. The Sulforhodamine B (SRB) assay is a robust and widely used method for assessing cell viability by measuring cellular protein content.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Senior Application Scientist's Guide to the Purity Analysis and Validation of 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Introduction: The Imperative of Purity for a Critical Research Intermediate
5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS No. 1008361-65-6) is a vital heterocyclic building block in medicinal chemistry and materials science.[1] Its substituted benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents, including proton-pump inhibitors, anthelmintics, and kinase inhibitors.[2][3] The precise placement of the bromo and methoxy groups offers specific steric and electronic properties, making it a key intermediate for synthesizing targeted therapeutic agents and functional organic materials.
Given its role as a precursor, the purity of this compound is not merely a quality metric; it is a critical determinant of downstream success. The presence of uncharacterized impurities can lead to the formation of unintended side products, introduce artifacts in biological screening assays, and create significant hurdles in regulatory submissions. This guide provides an in-depth, experience-driven framework for the comprehensive purity analysis of this compound, comparing orthogonal analytical techniques to build a robust, self-validating quality assessment. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific rigour and regulatory compliance.[4][5]
Anticipating the Enemy: Potential Impurities from Synthetic Routes
To design a robust analytical strategy, we must first understand the potential impurities that may be present. The most common route to 2-unsubstituted benzimidazoles is the Phillips synthesis, which involves the condensation of an o-phenylenediamine with formic acid.[3][6] Adapting this for our target compound allows us to predict likely process-related impurities.
Caption: Predicted synthesis and potential process-related impurities.
Common Potential Impurities Include:
-
Starting Materials: Residual 4-bromo-5-methoxybenzene-1,2-diamine.
-
Positional Isomers: The presence of 5-bromo-4-methoxybenzene-1,2-diamine in the starting material could lead to the formation of the 6-Bromo-5-methoxy-1H-benzo[d]imidazole isomer.
-
Reaction Intermediates: Incomplete cyclization can leave N-formylated diamine intermediates.
-
Degradation Products: Benzimidazoles can be susceptible to oxidation or hydrolysis under harsh conditions.[7]
An Orthogonal Analytical Framework for Unambiguous Purity Determination
No single analytical technique can provide a complete purity profile. A robust validation relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are employed. This multi-pronged strategy ensures that impurities missed by one method are detected by another.
Caption: Orthogonal workflow for purity and identity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC with UV detection is the cornerstone for purity assessment of aromatic compounds like benzimidazoles due to its high resolution and sensitivity.[8] A well-developed reverse-phase method can separate the main compound from closely related impurities.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The acid modifier improves peak shape by suppressing the ionization of the basic benzimidazole nitrogen, reducing peak tailing.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-17 min: Linear gradient from 20% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 20% B (re-equilibration)
-
Rationale: A gradient elution is crucial for resolving impurities with a wide range of polarities, from polar starting materials to non-polar side products, within a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for the benzimidazole chromophore.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock. Dilute as necessary. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.[4][9]
Comparative Data: Hypothetical Analysis of Commercial Samples
| Parameter | Supplier A | Supplier B | Acceptance Criteria |
| Appearance | Off-white powder | Yellowish powder | White to off-white powder |
| HPLC Purity (Area %) | 99.6% | 97.2% | ≥ 98.5% |
| Major Impurity (Area %) | 0.25% (at RRT 0.85) | 1.8% (at RRT 1.10) | Individual impurity ≤ 0.5% |
| Total Impurities (Area %) | 0.40% | 2.8% | Total impurities ≤ 1.5% |
RRT = Relative Retention Time
This hypothetical data shows that while Supplier A meets typical quality standards for a research intermediate, the sample from Supplier B fails on purity, containing a significant unknown impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
LC-MS is used to confirm the molecular weight of the target compound and to gain structural information about the impurities detected by HPLC.
Expected Mass Spectrum:
-
Compound: this compound
-
Molecular Formula: C₈H₇BrN₂O
-
Exact Mass: 225.97
-
Expected Ion (ESI+): [M+H]⁺ at m/z 226.98 and 228.98.
-
Expert Insight: The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two major peaks for any bromine-containing fragment that are 2 m/z units apart and of nearly equal intensity.[10] This is a critical diagnostic feature.
The impurity at RRT 1.10 from Supplier B could be analyzed by LC-MS. If it showed an [M+H]⁺ cluster at m/z 226.98/228.98, it would suggest it is an isomer. If the mass were different, it would indicate another process-related impurity or a degradation product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
¹H NMR spectroscopy provides an orthogonal confirmation of the compound's structure and can reveal impurities that may not have a UV chromophore, making them invisible to HPLC-UV.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
A singlet for the C2-H proton of the imidazole ring (~8.2 ppm).
-
Two singlets in the aromatic region for the protons on the benzene ring (~7.4 ppm and ~7.2 ppm).
-
A broad singlet for the N-H proton (~12.5 ppm).
-
A singlet for the methoxy (-OCH₃) protons (~3.9 ppm).
The presence of unexpected signals would indicate impurities. For instance, residual diamine starting material would show characteristic signals for its aromatic protons and amine (-NH₂) groups. The simplicity of the expected spectrum for the pure compound makes it a powerful tool for detecting structural impurities.
Elemental Analysis: Fundamental Compositional Proof
Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined percentage of Carbon, Hydrogen, and Nitrogen to the theoretical values.
Theoretical vs. Experimental Data
| Element | Theoretical % | Found % (Supplier A) | Acceptance Criteria |
| Carbon (C) | 42.31% | 42.25% | Theoretical ± 0.4% |
| Hydrogen (H) | 3.11% | 3.15% | Theoretical ± 0.4% |
| Nitrogen (N) | 12.34% | 12.30% | Theoretical ± 0.4% |
A sample that passes elemental analysis provides strong evidence that its fundamental composition is correct and that it is free from significant quantities of impurities with different elemental compositions (e.g., inorganic salts or residual solvents).
Conclusion and Recommendations
The comprehensive analysis of this compound requires a multi-technique, orthogonal approach. Reliance on a single method, such as HPLC, can be misleading. In our comparative example, the sample from Supplier A demonstrated high purity across all analytical platforms, confirming its identity and suitability for sensitive downstream applications. Conversely, the material from Supplier B, while appearing acceptable by a cursory glance, was shown to be of insufficient quality upon rigorous investigation.
For researchers, scientists, and drug development professionals, the following recommendations are paramount:
-
Demand a Comprehensive Certificate of Analysis (CoA): Do not accept material based on a single purity value. A reliable supplier should provide data from multiple techniques, including at least HPLC and a spectroscopic method (NMR or MS).
-
Perform In-House Verification: For critical applications, especially in GMP environments, it is essential to independently verify the purity and identity of incoming materials using validated methods.
-
Employ an Orthogonal Strategy: Combine chromatography (HPLC) for quantitative purity with spectroscopy (MS, NMR) for identity and structural verification to build a complete and trustworthy quality profile. This aligns with the principles of analytical procedure lifecycle management and ensures data integrity.[4]
By adopting this rigorous, scientifically-grounded approach, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- 1. americanelements.com [americanelements.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-6-methoxy-1H-benzo[d]imidazole
Comprehensive Safety and Handling Guide: 5-Bromo-6-methoxy-1H-benzo[d]imidazole
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 1008361-65-6). As a substituted benzimidazole derivative, this compound warrants careful handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The guidance herein is synthesized from safety data for structurally analogous compounds, establishing a robust framework for risk mitigation.
Immediate Safety Briefing: Hazard Identification and Core Precautions
-
Harmful if swallowed. [3]
Core Directive: All handling of this compound in solid form or in volatile organic solvents must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An operational eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Transfer of Solid | 100% cotton lab coat (or flame-resistant), nitrile gloves (double-gloved), chemical splash goggles, and a face shield.[7][8] |
| Solution Preparation & Handling | 100% cotton lab coat (or flame-resistant), nitrile gloves, and chemical splash goggles. |
| Large-Scale Operations (>5g) | All of the above, with the addition of an apron and consideration for enhanced respiratory protection (e.g., N95 respirator).[9] |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals.[7] Given the potential for skin irritation, double-gloving is recommended when handling the solid to prevent exposure in case of a tear in the outer glove. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[10] A face shield should be worn over goggles when handling the solid powder, as this presents the highest risk of accidental dispersal to the face.[8]
-
Lab Coat: A lab coat made from natural fibers like cotton is preferable to synthetic materials, which can melt and adhere to the skin in the event of a fire.[7] Ensure the lab coat is fully buttoned.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures both safety and experimental integrity. The following workflow diagram and procedural steps outline the best practices from preparation to cleanup.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
